molecular formula C32H62O14 B8133267 Bis-PEG10-t-butyl ester

Bis-PEG10-t-butyl ester

Cat. No.: B8133267
M. Wt: 670.8 g/mol
InChI Key: SIGOVPKCEGADHD-UHFFFAOYSA-N
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Description

Bis-PEG10-t-butyl ester is a useful research compound. Its molecular formula is C32H62O14 and its molecular weight is 670.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H62O14/c1-31(2,3)45-29(33)7-9-35-11-13-37-15-17-39-19-21-41-23-25-43-27-28-44-26-24-42-22-20-40-18-16-38-14-12-36-10-8-30(34)46-32(4,5)6/h7-28H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGOVPKCEGADHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H62O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Bis-PEG10-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Bis-PEG10-t-butyl ester, a homobifunctional crosslinker. This document is intended for researchers, scientists, and professionals in drug development who are utilizing polyethylene (B3416737) glycol (PEG) linkers in their work, particularly in the fields of bioconjugation and Proteolysis Targeting Chimeras (PROTACs).

Core Physicochemical Properties

This compound is a PEG-based linker characterized by a decaethylene glycol spacer flanked by two t-butyl ester functional groups. The t-butyl esters serve as protecting groups for the terminal carboxylic acids, which can be deprotected under acidic conditions for subsequent conjugation reactions. The PEG chain imparts hydrophilicity, which can enhance the solubility and bioavailability of conjugated molecules.

Table 1: Physicochemical Data of this compound

PropertyValueSource(s)
Chemical Name di-tert-butyl 4,7,10,13,16,19,22,25-octaoxaoctacosanedioate[]
Molecular Formula C32H62O14[2]
Molecular Weight 670.83 g/mol [2]
Appearance Pale Yellow or Colorless Oily Liquid[]
Purity ≥95% - >98%[][3][4]
Solubility DMSO, DCM, DMF[3][4]
Storage Conditions Powder: 2 years at -20°C. In DMSO: 2 weeks at 4°C, 6 months at -80°C.[2]

A closely related compound, Acid-PEG10-t-butyl ester, which has one terminal carboxylic acid and one t-butyl protected carboxyl group, exhibits a glass transition temperature (Tg) of -65°C, which is characteristic of amorphous PEG derivatives.[3] The 10-unit PEG chain provides an extended molecular length of approximately 45.2 Å.[3]

Experimental Protocols

a) Synthesis of the PEG Backbone and Functionalization

The synthesis of PEG-based linkers like this compound generally involves a stepwise approach. The PEG10 backbone can be assembled through the anhydrous polymerization of ethylene (B1197577) oxide under alkaline conditions to produce HO-PEG10-OH with controlled polydispersity.[3]

The terminal hydroxyl groups are then functionalized. For the t-butyl ester groups, this would typically involve reaction with a t-butyl-containing reagent that can react with the hydroxyl groups to form an ether linkage, followed by chain extension and termination with a group that can be converted to a carboxylic acid and subsequently protected as a t-butyl ester. A common method for introducing the t-butyl protected carboxyl group is through coupling with di-tert-butyl dicarbonate (B1257347) (Boc₂O).[3]

b) Deprotection of t-butyl Ester

The t-butyl ester groups are stable under many conditions but can be selectively removed under acidic conditions to reveal the terminal carboxylic acids. A common method for deprotection is treatment with trifluoroacetic acid (TFA).[3][4] The deprotection kinetics for a similar compound, Acid-PEG10-t-butyl ester, show a half-life of 15 minutes in 95% TFA/water.[3]

G cluster_0 Deprotection of this compound BisPEG This compound (t-BuOOC-(CH2CH2O)10-CH2-COOt-Bu) Acid TFA (Trifluoroacetic acid) BisPEG->Acid DiAcid Bis-PEG10-acid (HOOC-(CH2CH2O)10-CH2-COOH) Acid->DiAcid Deprotection tBuOH 2 x tert-Butanol DiAcid->tBuOH Byproducts

Caption: Deprotection workflow of this compound.

c) Characterization

The purity and identity of this compound and related compounds are typically confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound, with purities of ≥98% being reported.[3]

  • Mass Spectrometry (MS): Techniques such as MALDI-TOF MS are used to confirm the molecular weight of the final product.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the compound.

Applications in Research and Drug Development

This compound is a versatile tool in drug development, primarily used as a linker in the synthesis of more complex molecules.

a) PROTACs

A significant application of this compound is in the synthesis of PROTACs.[2][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker physically separates the two binding moieties of the PROTAC, and its length and flexibility are critical for optimal ternary complex formation.

G cluster_1 PROTAC-Mediated Protein Degradation PROTAC PROTAC {Target Binder | PEG Linker | E3 Ligase Binder} TargetProtein Target Protein PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds TernaryComplex Ternary Complex (Target-PROTAC-E3) TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Recruitment Degradation Target Protein Degradation Proteasome->Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.

b) Bioconjugation and Drug Delivery

The hydrophilic PEG spacer in this compound can increase the aqueous solubility of hydrophobic molecules.[4] After deprotection, the resulting di-acid can be conjugated to amine-containing molecules, such as proteins, peptides, or small molecule drugs, through amide bond formation. This process, known as PEGylation, can improve the pharmacokinetic properties of the conjugated molecule, such as increasing its circulation time and reducing immunogenicity. The related Acid-PEG10-t-butyl ester has been shown to enhance the aqueous solubility of paclitaxel (B517696) analogs, kinase inhibitors, and steroid derivatives.[3] It is also used in the engineering of Antibody-Drug Conjugates (ADCs).[3]

G cluster_2 Experimental Workflow for Bioconjugation Start This compound Deprotection Acidic Deprotection (e.g., TFA) Start->Deprotection DiAcid Bis-PEG10-diacid Deprotection->DiAcid Activation Carboxylic Acid Activation (e.g., EDC, NHS) ActivatedEster Activated Di-ester Activation->ActivatedEster DiAcid->Activation Conjugation Conjugation Reaction ActivatedEster->Conjugation Biomolecule Biomolecule (e.g., Protein with Lysine residues) Biomolecule->Conjugation Purification Purification (e.g., Chromatography) Conjugation->Purification FinalProduct PEGylated Biomolecule Purification->FinalProduct

Caption: Workflow for bioconjugation using this compound.

References

In-Depth Technical Guide on the Solubility of Bis-PEG10-t-butyl Ester in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts of Solubility

The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. Bis-PEG10-t-butyl ester possesses a linear decaethylene glycol (PEG10) chain, which imparts significant hydrophilicity and flexibility. This PEG core is flanked by two t-butyl ester groups, which are hydrophobic and sterically bulky. The interplay between the hydrophilic PEG backbone and the hydrophobic end-groups governs its solubility in various organic solvents. Generally, PEG derivatives are known to be soluble in a range of polar organic solvents.[1][2]

Predicted Solubility Profile

Based on the solubility information for the structurally analogous compound, Acid-PEG10-t-butyl ester, it is anticipated that this compound will exhibit good solubility in common polar aprotic solvents.[3]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventPredicted SolubilityRationale
Dimethyl sulfoxide (B87167) (DMSO)SolubleHigh polarity and aprotic nature favor dissolution of the PEG chain.
Dichloromethane (DCM)SolubleEffective at solvating both the PEG chain and the t-butyl ester groups.
Dimethylformamide (DMF)SolubleA versatile polar aprotic solvent suitable for PEGylated compounds.
ChloroformSolubleSimilar to DCM, it is a good solvent for many PEG derivatives.[1]
Toluene (B28343)Less SolubleThe non-polar nature of toluene is less compatible with the polar PEG chain.[1]
Alcohols (e.g., Ethanol, Methanol)Less SolubleThe hydrogen-bonding network of alcohols may not efficiently solvate the entire molecule.[1]
Diethyl EtherNot SolubleThe low polarity of ether is generally insufficient to dissolve PEG compounds.[1]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following gravimetric method is a reliable and widely used approach.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Centrifuge

  • Pipettes

  • Evaporation apparatus (e.g., rotary evaporator or vacuum oven)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial.

    • Record the initial mass of the compound.

    • Add a known volume or mass of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation:

    • After equilibration, remove the vial and allow it to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vial at a moderate speed to pellet any remaining undissolved solid.

  • Sample Collection and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred.

    • Transfer the supernatant to a pre-weighed evaporation dish or vial.

    • Evaporate the solvent completely under reduced pressure or in a vacuum oven at a temperature that will not degrade the compound.

  • Quantification:

    • Once the solvent is fully evaporated, weigh the vial containing the dried solute.

    • The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.

    • Calculate the solubility in the desired units (e.g., mg/mL or g/L) by dividing the mass of the dissolved solid by the volume of the supernatant taken.

Application in Bioconjugation: A Logical Workflow

This compound is a homobifunctional linker, meaning it has two identical reactive groups. However, the t-butyl esters are protecting groups for carboxylic acids. To use this molecule as a linker, the t-butyl groups must first be removed to reveal the reactive carboxylic acid functionalities. These can then be activated to react with nucleophiles, such as amines on a protein or another small molecule.

Below is a logical workflow for the use of this compound in a typical bioconjugation application, such as the synthesis of a PROTAC.

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Activation cluster_2 Step 3: Conjugation A This compound C Bis-PEG10-diacid A->C Deprotection B Acidic Conditions (e.g., Trifluoroacetic Acid) D Bis-PEG10-diacid F Activated Bis-PEG10 Linker (e.g., NHS ester) D->F Activation E Coupling Reagents (e.g., EDC, NHS) G Activated Bis-PEG10 Linker I Mono-conjugated Intermediate G->I First Coupling H Target Molecule 1 (e.g., Protein Ligand with Amine) K Final Bioconjugate (e.g., PROTAC) I->K Second Coupling J Target Molecule 2 (e.g., E3 Ligase Ligand with Amine)

Workflow for Bioconjugation using this compound.

This workflow illustrates the transformation of the protected linker into a reactive species capable of covalently linking two separate molecules, a common strategy in the synthesis of complex therapeutic agents.[4] The hydrophilic PEG10 spacer in the final conjugate is intended to improve the solubility and pharmacokinetic properties of the overall molecule.[5]

References

Stability and Storage of Bis-PEG10-t-butyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Bis-PEG10-t-butyl ester, a bifunctional crosslinker integral to the development of advanced therapeutics and bioconjugates. Understanding the chemical stability of this reagent is paramount for ensuring its integrity, performance, and the reproducibility of experimental outcomes. This document outlines the key factors influencing its degradation, provides recommended handling and storage protocols, and details experimental approaches for stability assessment.

Chemical Structure and Properties

This compound is a homobifunctional crosslinker featuring a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of ten ethylene (B1197577) oxide units, flanked by two tert-butyl ester functional groups. The PEG chain enhances aqueous solubility, while the tert-butyl esters provide protecting groups for carboxylic acids that can be cleaved under specific acidic conditions.

Key Stability Considerations

The stability of this compound is primarily governed by the chemical reactivity of its two main components: the tert-butyl ester groups and the polyethylene glycol backbone.

Tert-Butyl Ester Stability

The tert-butyl ester moieties are the most reactive sites of the molecule and are susceptible to hydrolysis, particularly under acidic conditions.

  • Acid-Catalyzed Hydrolysis: Tert-butyl esters are highly labile in acidic environments (pH < 4). The cleavage mechanism proceeds through an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) pathway, which involves the formation of a stable tert-butyl cation intermediate. This reaction is typically rapid and is the basis for the use of tert-butyl esters as protecting groups that can be readily removed with acids like trifluoroacetic acid (TFA).

  • Neutral and Basic Conditions: Due to the significant steric hindrance provided by the bulky tert-butyl group, the ester carbonyl is shielded from nucleophilic attack. Consequently, this compound exhibits considerable stability under neutral and basic conditions. Hydrolysis under these conditions is significantly slower compared to acid-catalyzed hydrolysis.

Polyethylene Glycol (PEG) Backbone Stability

The PEG chain is generally stable but can undergo oxidative degradation, a process that can be accelerated by several factors:

  • Temperature: Elevated temperatures can promote the auto-oxidation of the PEG chain.

  • Light: Exposure to light, particularly UV radiation, can initiate and accelerate oxidative degradation.

  • Oxygen: The presence of oxygen is a prerequisite for oxidative degradation.

  • Metal Ions: Trace metal ions can catalyze the oxidative degradation of PEG.

Oxidative degradation of the PEG backbone can lead to chain scission and the formation of various byproducts, including aldehydes, ketones, and carboxylic acids. This degradation can be monitored by observing changes in the pH and conductivity of solutions containing the PEG compound.[1]

Quantitative Stability Data

pHTemperature (°C)Rate Constant (k)Half-Life (t1/2)
24kA = (2.7 ± 0.5) × 10⁻³ M⁻¹s⁻¹~6 hours[2][3][4]
5-7 (neutral)22kN = (1.0 ± 0.2) × 10⁻⁶ s⁻¹~5 days[2][3][4]
1122kB = 1.7 ± 0.3 M⁻¹s⁻¹~8 minutes[2][3][4]

Table 1: Hydrolysis kinetics of tert-butyl formate. This data can be used as an estimate for the stability of the tert-butyl ester groups in this compound.[2][3][4]

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended:

ConditionRecommendationRationale
Temperature Long-term: -20°CShort-term: 0 - 4°CMinimizes both hydrolysis of the ester and oxidative degradation of the PEG chain.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).Prevents exposure to moisture and oxygen, which can lead to hydrolysis and oxidative degradation, respectively.
Light Protect from light.Minimizes light-induced oxidative degradation of the PEG backbone.
Form Store as a solid (lyophilized powder).Solid form is generally more stable than solutions.
Solutions If solutions are prepared, they should be used fresh. For short-term storage, keep solutions at 0 - 4°C. For longer-term storage, aliquot and freeze at -20°C or below. Avoid repeated freeze-thaw cycles.Minimizes degradation in solution.

Table 2: Recommended Storage and Handling Conditions for this compound.

Degradation Pathways

The primary degradation pathways for this compound involve the hydrolysis of the tert-butyl ester groups and the oxidative degradation of the PEG backbone.

Degradation Pathways of this compound cluster_hydrolysis Ester Hydrolysis cluster_oxidation PEG Oxidation Bis_PEG10_t_butyl_ester This compound Mono_acid Mono-acid Mono-ester Bis_PEG10_t_butyl_ester->Mono_acid H+ or OH- Di_acid Di-acid Mono_acid->Di_acid H+ or OH- PEG_backbone PEG Backbone Oxidative_products Aldehydes, Carboxylic Acids, Peroxides, Chain Scission Products PEG_backbone->Oxidative_products O2, heat, light

Caption: Primary degradation pathways of this compound.

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to comprehensively evaluate the stability of this compound and to identify potential degradation products. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.

General Workflow for Forced Degradation Study

Caption: General workflow for a forced degradation study.

Detailed Methodologies

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 40°C.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 40°C.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light.

  • Photolytic Degradation: Expose the stock solution to a calibrated light source providing both UV and visible light (e.g., in a photostability chamber). A control sample should be wrapped in aluminum foil to exclude light.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

3. Sample Analysis:

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

    • Column: A C18 reversed-phase column is a common choice.

    • Mobile Phase: A gradient of water and acetonitrile with a suitable modifier (e.g., 0.1% formic acid) can be used.

    • Detection:

      • UV-Vis Detector: While the PEG chain lacks a strong chromophore, this can detect impurities with UV absorbance.

      • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These are universal detectors suitable for non-volatile analytes like PEG and its derivatives.[5]

      • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer is highly recommended for the identification and structural elucidation of degradation products.

4. Data Interpretation:

  • Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products over time.

  • Use the MS data to propose structures for the observed degradation products.

  • Elucidate the degradation pathways based on the identified products.

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. The primary liabilities are the acid-catalyzed hydrolysis of the tert-butyl ester groups and the oxidative degradation of the PEG backbone. By adhering to the recommended storage and handling conditions, the integrity of the reagent can be maintained. For applications requiring a thorough understanding of its stability profile, a comprehensive forced degradation study is an invaluable tool. The protocols and information provided in this guide serve as a foundation for ensuring the quality and performance of this compound in your scientific endeavors.

References

The Indispensable Role of t-Butyl Ester Protecting Groups: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the strategic use of protecting groups is paramount. Among these, the tert-butyl (t-Bu) ester stands out as a robust and versatile shield for carboxylic acids. Its widespread application stems from a unique combination of stability under a variety of reaction conditions and the facility of its removal under specific, controlled acidic or thermal environments. This technical guide provides a comprehensive overview of the t-butyl ester protecting group, detailing its application, mechanisms of installation and cleavage, and its critical role in the development of novel therapeutics.

Core Principles of the t-Butyl Ester Protecting Group

The primary function of a protecting group is to temporarily mask a reactive functional group, preventing it from participating in a chemical reaction while transformations are carried out elsewhere in the molecule.[1] The t-butyl ester is particularly valued for its steric hindrance, which effectively prevents nucleophilic attack at the carbonyl carbon.

Key characteristics include:

  • Stability: t-Butyl esters are highly stable to a wide range of reagents, including bases, nucleophiles, and reducing agents.[2] This stability allows for a broad scope of chemical manipulations on other parts of the molecule without affecting the protected carboxylic acid.

  • Acid Lability: The defining feature of the t-butyl ester is its susceptibility to cleavage under acidic conditions.[3] This is typically achieved with strong acids like trifluoroacetic acid (TFA) or milder Lewis acids.[4][5]

  • Orthogonality: In the context of complex syntheses, such as solid-phase peptide synthesis (SPPS), the acid-labile nature of the t-butyl ester provides orthogonality with base-labile protecting groups like the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[6][7] This allows for selective deprotection at different stages of the synthesis.

Installation of the t-Butyl Ester Protecting Group: Protection Strategies

The formation of a t-butyl ester, or t-butylation, can be achieved through several methods. The choice of method often depends on the substrate's sensitivity and the desired scale of the reaction.

One common and efficient method involves the reaction of a carboxylic acid with tert-butyl acetate (B1210297) in the presence of a strong acid catalyst, such as perchloric acid or bis(trifluoromethanesulfonyl)imide.[8][9] Another approach utilizes the reaction of the carboxylic acid with isobutylene (B52900) gas under acidic catalysis.[10] For amino acids, direct esterification is possible, though the zwitterionic nature of free amino acids can present solubility challenges in organic solvents.[8]

Table 1: Selected Methods for t-Butyl Esterification

MethodReagentsTypical Yield (%)Reference
Acid-catalyzed esterificationCarboxylic acid, tert-butyl acetate, perchloric acid60-80[9]
Acid-catalyzed esterificationFree amino acid, tert-butyl acetate, bis(trifluoromethanesulfonyl)imide78-95[8][11]
Reaction with isobutyleneCarboxylic acid, isobutylene, catalytic H₂SO₄60-75[12]
From protected amino acidsN-protected amino acid, tert-butanol (B103910), MgSO₄, BF₃·OEt₂Good yields[12][13]

Cleavage of the t-Butyl Ester Protecting Group: Deprotection Strategies

The removal of the t-butyl ester group is a critical step and can be accomplished under various conditions, primarily acidic or thermal. The choice of deprotection method is dictated by the presence of other acid-sensitive groups within the molecule.

Acidic Deprotection

Strong acids, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), are highly effective for cleaving t-butyl esters.[14] The mechanism involves protonation of the ester oxygen, followed by the departure of the stable tert-butyl carbocation, which is then quenched to form isobutylene.[14]

Lewis acids such as zinc bromide (ZnBr₂) and cerium(III) chloride (CeCl₃) offer milder alternatives for deprotection, which can be advantageous when other acid-labile protecting groups are present.[15][16]

Table 2: Comparison of Acidic Deprotection Methods for t-Butyl Esters

ReagentConditionsTypical Reaction TimeTypical Yield (%)Reference
Trifluoroacetic acid (TFA)DCM, room temperature1-4 h>90[17]
Zinc Bromide (ZnBr₂)DCM, room temperature24 hGood yields[18]
Cerium(III) chloride/Sodium IodideAcetonitrile, reflux24 hHigh yields[16]
p-Toluenesulfonic acidMicrowave irradiation (solvent-free)3-4 minHigh yields[5]
Thermal Deprotection

In some cases, thermal deprotection offers a reagent-free alternative.[1] This method is particularly useful in continuous flow chemistry, where high temperatures (120–240 °C) can be safely achieved to effect the hydrolysis of the t-butyl ester.[1]

Experimental Protocols

General Procedure for t-Butyl Esterification of an N-Boc Protected Amino Acid
  • To a solution of the N-Boc protected amino acid (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add tert-butanol (5.0 mmol) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.1 mmol).

  • Add a solution of dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 mmol) in dichloromethane (5 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the t-butyl ester.

General Procedure for Acidic Deprotection of a t-Butyl Ester using TFA
  • Dissolve the t-butyl ester (1.0 mmol) in a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) (10 mL).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate the residue with toluene (B28343) or another suitable solvent to ensure complete removal of TFA.

  • The resulting carboxylic acid can be used directly or purified further by crystallization or chromatography.

Visualizing the Chemistry: Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical processes involving t-butyl ester protecting groups.

G cluster_protection Protection (t-Butylation) cluster_deprotection Deprotection Carboxylic_Acid R-COOH tButyl_Ester R-COO-tBu Carboxylic_Acid->tButyl_Ester Esterification Reagents + (CH₃)₃COH / H⁺ or + (CH₃)₂C=CH₂ / H⁺ Reagents->tButyl_Ester tButyl_Ester_dep R-COO-tBu Deprotected_Acid R-COOH tButyl_Ester_dep->Deprotected_Acid Acid-catalyzed cleavage Acid + H⁺ (e.g., TFA) Acid->Deprotected_Acid Byproducts + (CH₃)₂C=CH₂ + H⁺

General scheme of protection and deprotection.

G Ester R-COO-tBu Protonated_Ester R-C(=O⁺H)-O-tBu Ester->Protonated_Ester + H⁺ Carbocation_intermediate R-COOH + ⁺C(CH₃)₃ Protonated_Ester->Carbocation_intermediate Cleavage Final_Products R-COOH + H₂C=C(CH₃)₂ + H⁺ Carbocation_intermediate->Final_Products Deprotonation

Mechanism of acid-catalyzed deprotection.

G Start Start: Resin-bound Amino Acid (Fmoc-AA-Resin) Fmoc_Deprotection 1. Fmoc Deprotection (Base) Start->Fmoc_Deprotection Wash1 Wash Fmoc_Deprotection->Wash1 Coupling 2. Couple next Fmoc-AA-OH (Side chains protected with tBu) Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Steps 1-2 for all amino acids in sequence Wash2->Repeat Final_Deprotection 3. Final Cleavage and Side-chain Deprotection (TFA) Repeat->Final_Deprotection Peptide Purified Peptide Final_Deprotection->Peptide

Workflow of Solid-Phase Peptide Synthesis (SPPS).

Role in Drug Development and Research

The t-butyl ester protecting group is a cornerstone of modern drug discovery and development. Its application in the synthesis of complex molecules, particularly peptides and peptidomimetics, is extensive.[19] In the development of peptide-based drugs, precise control over the amino acid sequence is crucial for biological activity.[19] The use of t-butyl esters to protect the side chains of acidic amino acids like aspartic acid and glutamic acid is a standard strategy in Fmoc-based SPPS.[19] This allows for the sequential addition of amino acids to build the desired peptide chain without unwanted side reactions.

Furthermore, the strategic use of t-butyl esters enables the synthesis of complex molecular scaffolds for new drug candidates.[19] By temporarily masking a carboxylic acid, chemists can perform modifications on other parts of a molecule, a critical step in generating libraries of compounds for screening and lead optimization.

Characterization

The successful installation and removal of a t-butyl ester protecting group can be confirmed by various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most powerful.

  • ¹H NMR: The nine equivalent protons of the t-butyl group typically appear as a sharp singlet in the upfield region of the spectrum, usually between δ 1.4 and 1.6 ppm. The disappearance of this signal is a clear indication of successful deprotection.

  • ¹³C NMR: The quaternary carbon of the t-butyl group gives a characteristic signal around δ 80-82 ppm, while the methyl carbons appear around δ 28 ppm.

Conclusion

The t-butyl ester protecting group is an invaluable tool in the arsenal (B13267) of the synthetic chemist. Its unique combination of stability and controlled lability has made it an indispensable component in the synthesis of a wide array of complex organic molecules, from laboratory-scale research to the industrial production of pharmaceuticals. A thorough understanding of its properties, applications, and the methodologies for its use is essential for researchers and scientists engaged in the art and science of chemical synthesis and drug development.

References

An In-depth Technical Guide to the Mechanism of Action of Bis-PEG10-t-butyl Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to PEGylation and Bioconjugation

Bioconjugation is the chemical process of covalently linking two or more molecules, where at least one is a biomolecule, such as a protein, antibody, or peptide. This technique is fundamental in drug development, diagnostics, and various fields of biomedical research. A key strategy within bioconjugation is PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule.

PEGylation offers numerous advantages for therapeutic molecules, including:

  • Enhanced Solubility: The hydrophilic nature of PEG can significantly increase the solubility of hydrophobic drugs, making them more amenable to aqueous formulations for administration.

  • Increased Stability: The PEG chain can sterically hinder the approach of proteolytic enzymes, protecting the conjugated biomolecule from degradation and increasing its stability in biological environments.

  • Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[1]

  • Reduced Immunogenicity: PEG can mask antigenic epitopes on the surface of proteins, potentially lowering the risk of an immune response.[1][2]

Bifunctional PEG linkers are versatile tools in bioconjugation, possessing reactive groups at both ends of the PEG chain, allowing for the connection of two different molecular entities.[3] Bis-PEG10-t-butyl ester is a linear, bifunctional PEGylation reagent with a discrete PEG length of 10 ethylene (B1197577) glycol units. It features carboxylic acid groups at both termini, which are protected by t-butyl esters.[4] This protecting group strategy allows for a controlled, two-step conjugation process.

The Core Mechanism of Action of this compound

The utility of this compound in bioconjugation hinges on a two-stage mechanism:

  • Deprotection of the t-butyl ester groups: The t-butyl esters are stable under physiological conditions but can be efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the terminal carboxylic acid groups.

  • Amide bond formation: The deprotected carboxylic acid groups are then activated, most commonly using carbodiimide (B86325) chemistry with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond with primary amine groups (e.g., lysine (B10760008) residues or the N-terminus) on the target biomolecule.

The following diagram illustrates this two-step mechanism of action:

mechanism_of_action cluster_deprotection Step 1: Deprotection cluster_conjugation Step 2: Conjugation Bis-PEG10-t-butyl_ester This compound Deprotected_PEG Bis-PEG10-dicarboxylic acid Bis-PEG10-t-butyl_ester->Deprotected_PEG Acidic Cleavage t-butyl_cation t-butyl cation + Isobutylene Activated_PEG NHS-activated PEG Deprotected_PEG->Activated_PEG Activation TFA Trifluoroacetic Acid (TFA) TFA->Bis-PEG10-t-butyl_ester Conjugate PEGylated Biomolecule Activated_PEG->Conjugate Amide Bond Formation Biomolecule Biomolecule (with -NH2 groups) Biomolecule->Conjugate EDC_NHS EDC / NHS EDC_NHS->Deprotected_PEG edc_nhs_mechanism Carboxyl R-COOH (Deprotected PEG) O-acylisourea O-acylisourea intermediate (unstable) Carboxyl->O-acylisourea + EDC EDC EDC NHS_ester NHS-ester (semi-stable) O-acylisourea->NHS_ester + NHS NHS NHS Amide_bond R-CO-NH-R' (Stable Amide Bond) NHS_ester->Amide_bond + R'-NH2 Amine R'-NH2 (Biomolecule) experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Start Start Deprotection Deprotection of This compound Start->Deprotection Protein_Prep Protein Preparation Start->Protein_Prep Activation Activation of deprotected PEG with EDC/NHS Deprotection->Activation Conjugation Conjugation to Protein Protein_Prep->Conjugation Activation->Conjugation Quenching Quenching of Reaction Conjugation->Quenching Purification Purification (SEC or Dialysis) Quenching->Purification Characterization Characterization (SDS-PAGE, HPLC, MS) Purification->Characterization End End Characterization->End

References

The Hydrophilic Advantage: A Technical Guide to PEG10 Linkers in Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, particularly in the realm of bioconjugates such as antibody-drug conjugates (ADCs), the choice of a linker molecule is a critical determinant of therapeutic success. Among the various strategies employed to optimize drug delivery and efficacy, the use of Polyethylene Glycol (PEG) linkers has become a cornerstone. This technical guide provides an in-depth exploration of the hydrophilicity and pharmacokinetic advantages conferred by PEG10 linkers, offering a comprehensive resource for researchers and drug development professionals.

The Role of Hydrophilicity in Pharmacokinetics

The hydrophilicity of a drug conjugate, largely influenced by the linker, plays a pivotal role in its pharmacokinetic (PK) profile. Increased hydrophilicity can lead to a multitude of benefits, including enhanced aqueous solubility, reduced aggregation, and altered biodistribution. These factors collectively contribute to a more favorable safety and efficacy profile.

PEG10 Linkers: A Profile in Hydrophilicity

A PEG10 linker consists of ten repeating ethylene (B1197577) glycol units. This structure imparts significant hydrophilicity to the molecule to which it is attached. The ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, creating a hydration shell that effectively increases the hydrodynamic radius of the conjugate and masks the physicochemical properties of the parent molecule.[1]

Table 1: Physicochemical Properties of PEG Linkers

PropertyDescriptionImpact of PEG10 Linker
Hydrophilicity The affinity of a molecule for water.Significantly increases the hydrophilicity of the conjugate.
Solubility The ability of a substance to dissolve in a solvent.Enhances aqueous solubility, which is crucial for formulation and administration.[2]
LogD/LogP A measure of lipophilicity. Lower values indicate higher hydrophilicity.Decreases the LogD/LogP value, indicating a shift towards a more hydrophilic character.

Pharmacokinetic Advantages of PEG10 Linkers

The incorporation of a PEG10 linker into a therapeutic agent can profoundly and beneficially alter its pharmacokinetic properties. These advantages stem directly from the increased hydrophilicity and hydrodynamic volume conferred by the PEG chain.

Extended Circulation Half-Life

One of the most significant advantages of PEGylation is the extension of the drug's circulation half-life (t½). The increased size of the PEGylated conjugate reduces its rate of renal clearance. For instance, the circulation half-life of PEG molecules increases with their molecular weight; for example, an increase from 6 kDa to 50 kDa can extend the half-life from 18 minutes to 16.5 hours.[] A study on affibody-drug conjugates demonstrated that the insertion of a 10 kDa PEG chain resulted in an 11.2-fold extension of the half-life compared to the non-PEGylated counterpart.

Reduced Immunogenicity

The hydration shell created by the PEG linker can shield the protein or drug from recognition by the immune system, thereby reducing its immunogenicity. This is a critical advantage for therapeutic proteins and antibodies, as it can prevent the formation of anti-drug antibodies (ADAs) that can lead to rapid clearance and reduced efficacy.

Enhanced Stability

PEGylation can protect therapeutic molecules from enzymatic degradation in the bloodstream. The flexible PEG chain creates a steric hindrance that limits the access of proteases and other degradative enzymes to the drug molecule, thereby increasing its stability in vivo.

Improved Tumor Targeting

In the context of cancer therapy, the prolonged circulation time afforded by PEG10 linkers can enhance the passive accumulation of the drug in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. For PEG molecules of 10 kDa or larger, the relative uptake in tumor tissue is often higher than in normal tissue.[]

Table 2: Comparative Pharmacokinetic Parameters with PEGylation

Pharmacokinetic ParameterNon-PEGylated ConjugatePEG10-Linked ConjugateRationale for Change
Half-life (t½) ShorterSignificantly LongerReduced renal clearance due to increased hydrodynamic size.
Clearance (CL) HigherLowerSlower elimination by the kidneys and reticuloendothelial system.
Volume of Distribution (Vd) VariableGenerally SmallerThe larger size can restrict distribution to certain tissues.
Area Under the Curve (AUC) LowerHigherIncreased systemic exposure due to longer circulation time.

Experimental Protocols

Determination of Hydrophilicity (LogD)

The "shake-flask" method is a classic and reliable technique for experimentally determining the lipophilicity of a compound, expressed as the distribution coefficient (LogD) at a specific pH.[4][5][6]

Protocol: Shake-Flask Method for LogD Measurement

  • Preparation of Phases: Prepare a two-phase system of n-octanol and a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Pre-saturate each phase with the other by vigorous mixing for at least 24 hours, followed by separation.

  • Sample Preparation: Prepare a stock solution of the PEG10-linked compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a known volume of the pre-saturated n-octanol and buffer mixture in a glass vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully collect aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.

  • Calculation: Calculate the LogD value using the following formula: LogD = log10 ([Concentration in n-octanol] / [Concentration in aqueous buffer])

In Vivo Pharmacokinetic Study in a Rodent Model

Pharmacokinetic studies in animal models are essential to characterize the in vivo behavior of a PEG10-linked drug.

Protocol: Pharmacokinetic Study in Mice

  • Animal Model: Use a suitable strain of mice (e.g., BALB/c or CD-1), with an appropriate number of animals per group to ensure statistical power.

  • Drug Administration: Administer the PEG10-linked conjugate intravenously (IV) via the tail vein at a predetermined dose.

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, and 96 hr) via retro-orbital bleeding or another appropriate method.

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Quantification of Drug Conjugate: Quantify the concentration of the drug conjugate in the plasma samples using a validated analytical method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or HPLC.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

Quantification of PEGylated Conjugates by ELISA

ELISA is a sensitive and specific method for quantifying the concentration of PEGylated proteins or antibodies in biological samples.

Protocol: Sandwich ELISA for PEGylated Antibody

  • Coating: Coat the wells of a 96-well microplate with a capture antibody that specifically binds to the antibody portion of the conjugate. Incubate and then wash the plate.

  • Blocking: Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., bovine serum albumin in PBS).

  • Sample and Standard Incubation: Add serially diluted standards of the PEGylated antibody and the plasma samples to the wells. Incubate to allow the conjugate to bind to the capture antibody.

  • Detection Antibody: Add a detection antibody that is specific for PEG and is conjugated to an enzyme (e.g., horseradish peroxidase - HRP). This antibody will bind to the PEG10 linker of the captured conjugate.

  • Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB). The enzyme will catalyze a color change.

  • Measurement: Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

  • Quantification: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the PEGylated antibody in the unknown samples.

Visualizing Key Concepts with Graphviz

Impact of PEG10 Linker on Pharmacokinetics

Pharmacokinetic_Impact cluster_Properties Physicochemical Properties cluster_Advantages Pharmacokinetic Advantages Drug_Conjugate Drug Conjugate PEG10_Linker PEG10 Linker Increased_Hydrophilicity Increased Hydrophilicity PEG10_Linker->Increased_Hydrophilicity Increased_HalfLife Increased Circulation Half-Life Increased_Hydrophilicity->Increased_HalfLife Reduced_Immunogenicity Reduced Immunogenicity Increased_Hydrophilicity->Reduced_Immunogenicity Reduced_Clearance Reduced Renal Clearance Increased_HalfLife->Reduced_Clearance Enhanced_Tumor_Uptake Enhanced Tumor Uptake (EPR) Increased_HalfLife->Enhanced_Tumor_Uptake

Caption: Impact of PEG10 Linker on Pharmacokinetic Properties.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow Start Start: In Vivo Study Administration IV Administration of PEG10-Conjugate Start->Administration Blood_Sampling Serial Blood Sampling Administration->Blood_Sampling Plasma_Isolation Plasma Isolation Blood_Sampling->Plasma_Isolation Quantification Quantification (ELISA or HPLC) Plasma_Isolation->Quantification Data_Analysis Pharmacokinetic Data Analysis Quantification->Data_Analysis End End: PK Parameters Data_Analysis->End

Caption: Experimental Workflow for Pharmacokinetic Analysis.

Conclusion

The selection of a PEG10 linker represents a strategic decision in drug development, offering a powerful tool to enhance the hydrophilicity and, consequently, the pharmacokinetic profile of therapeutic conjugates. The resulting improvements in circulation half-life, stability, and reduced immunogenicity can translate into more effective and safer medicines. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental validation, will empower researchers to harness the full potential of PEG10 linkers in the design of next-generation therapeutics.

References

Structural and Physicochemical Characteristics of Bis-PEG10-t-butyl ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and physicochemical characteristics of Bis-PEG10-t-butyl ester, a homobifunctional polyethylene (B3416737) glycol (PEG) linker. This document outlines its core properties, detailed protocols for its characterization, and its application in contemporary drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).

Core Structural and Physicochemical Properties

This compound is a versatile linear PEGylation reagent characterized by a 10-unit polyethylene glycol spacer. This hydrophilic chain is flanked at both ends by carboxylic acid groups protected by t-butyl esters. The PEG backbone enhances the solubility and biocompatibility of conjugated molecules, while the terminal t-butyl ester groups provide a stable, protected form of a carboxylic acid, which can be deprotected under acidic conditions for subsequent conjugation reactions.

Quantitative Data Summary

The key quantitative properties of this compound and its closely related deprotected form are summarized below for easy comparison.

PropertyThis compounddi-acid-PEG10 (Deprotected form)Source(s)
Synonyms di-tert-butyl 4,7,10,13,16,19,22,25,28,31-decaoxa-tetratriacontanedioate4,7,10,13,16,19,22,25,28,31-Decaoxatetratriacontanedioic acidN/A
Molecular Formula C₃₂H₆₂O₁₄C₂₄H₄₆O₁₄[1]
Molecular Weight (MW) 670.83 g/mol 558.61 g/mol [1]
Purity (Typical) ≥95% (via HPLC)≥95% (via HPLC)[2]
Appearance Pale yellow or colorless oily liquidVaries (often solid or oil)N/A
Solubility Soluble in DMSO, Dichloromethane (DCM), DMFSoluble in water, DMSO, DMF[3]
Storage Conditions -20°C, desiccated-20°C[3]

Applications in Drug Development

The primary application of this compound is as a homobifunctional linker in the synthesis of complex biomolecules and therapeutic agents. Its most prominent role is in the construction of PROTACs.

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[4] A PROTAC molecule consists of three parts: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[4][5]

This compound serves as a precursor for this linker. After deprotection of the t-butyl ester groups to reveal terminal carboxylic acids, each end can be coupled to the POI ligand and the E3 ligase ligand, respectively. The 10-unit PEG chain provides the necessary length and flexibility to bridge the two proteins, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 Ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[5][6]

PROTAC_Mechanism cluster_ub Ubiquitination POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary binds PROTAC PROTAC Molecule (Linker + Ligands) PROTAC:e->PROTAC:w PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary binds Ub_POI Ubiquitinated POI Ternary->Ub_POI transfers Ub Ub Ubiquitin (Ub) Ub->Ternary recruits Proteasome 26S Proteasome Ub_POI->Proteasome recognized by Degraded Degraded Peptides Proteasome->Degraded degrades

Caption: General mechanism of action for a PROTAC.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound. These protocols are compiled from established procedures for PEG derivatives and serve as a guide for laboratory implementation.

Synthesis and Deprotection Workflow

The synthesis of this compound typically involves the esterification of a di-acid PEG10 molecule with t-butanol or a related reagent. The subsequent deprotection is a critical step to unmask the carboxylic acids for conjugation.

Synthesis_Workflow Start Di-acid-PEG10 Esterification Esterification Reaction Start->Esterification Reagent1 t-Butanol & Acid Catalyst OR Di-tert-butyl dicarbonate (B1257347) (Boc₂O) Reagent1->Esterification Purification1 Purification (Flash Chromatography) Esterification->Purification1 Product This compound Purification1->Product Deprotection Acidic Deprotection Product->Deprotection Reagent2 Trifluoroacetic Acid (TFA) in DCM Reagent2->Deprotection Purification2 Purification (Precipitation/Evaporation) Deprotection->Purification2 FinalProduct Di-acid-PEG10 (Ready for Conjugation) Purification2->FinalProduct Characterization_Workflow Sample Synthesized Product (this compound) NMR ¹H NMR Spectroscopy Sample->NMR MS Mass Spectrometry (ESI or MALDI-TOF) Sample->MS HPLC RP-HPLC Sample->HPLC Identity Structural Confirmation (Functional Groups, PEG backbone) NMR->Identity MW_Confirm Molecular Weight Verification MS->MW_Confirm Purity Purity Assessment (≥95%) HPLC->Purity Result Fully Characterized Product Identity->Result MW_Confirm->Result Purity->Result

References

A Deep Dive into Bis-PEG10-t-butyl Ester for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapeutics is continually evolving, with a strong emphasis on precision and efficacy. In this context, linker molecules play a pivotal role in the design of sophisticated drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG) derivatives have garnered significant attention for their ability to favorably modulate the physicochemical and pharmacological properties of bioconjugates. This technical guide provides a comprehensive overview of Bis-PEG10-t-butyl ester, a homobifunctional PEG linker, and its applications in the realm of targeted drug delivery.

Core Concepts: Structure and Physicochemical Properties

This compound is a well-defined, monodisperse polyethylene glycol linker. Its structure consists of a central chain of ten ethylene (B1197577) glycol units, flanked on both ends by a carboxylic acid functional group protected as a t-butyl ester.

Key Structural Features:

  • PEG10 Backbone: The ten-unit polyethylene glycol chain is the core of the linker. This hydrophilic chain imparts several desirable properties to the resulting conjugate, including increased aqueous solubility, reduced aggregation, and a larger hydrodynamic radius, which can lead to an extended plasma half-life.

  • Homobifunctional: The linker possesses identical reactive groups (after deprotection) at both ends, making it suitable for crosslinking applications or for the attachment of two identical or different molecules in a controlled manner.

  • t-Butyl Ester Protecting Groups: The carboxylic acid functionalities are masked as t-butyl esters. This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal the reactive carboxylic acids for conjugation.

A summary of the key physicochemical properties of this compound and related PEG linkers is presented in the table below.

PropertyValueSignificance in Drug Delivery
Molecular Weight Varies depending on the specific PEG lengthInfluences the overall size of the conjugate, which can affect its pharmacokinetics and tissue penetration.
PEG Length 10 ethylene glycol unitsProvides a defined spacer arm to distance the payload from the targeting moiety, which can be crucial for maintaining the biological activity of both components.
Solubility Soluble in a wide range of organic solvents and, after deprotection and conjugation, enhances the aqueous solubility of the final conjugate.Critical for formulation and for preventing aggregation of hydrophobic drug payloads.
Purity Typically >95%High purity is essential for producing homogeneous conjugates with predictable properties and for regulatory compliance.

Applications in Targeted Drug Delivery

The unique properties of this compound make it a valuable tool in the development of targeted therapies, primarily in the fields of Antibody-Drug Conjugates and PROTACs.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker plays a critical role in the stability, safety, and efficacy of an ADC.

The use of a PEG linker like this compound in ADCs offers several advantages:

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic volume of the ADC, leading to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC in the tumor tissue.

  • Enhanced Solubility and Stability: Many potent cytotoxic payloads are hydrophobic. The hydrophilic PEG chain helps to mitigate the aggregation of the ADC, particularly at higher drug-to-antibody ratios (DARs).

  • Reduced Immunogenicity: The PEG chain can shield the payload and parts of the linker from the immune system, potentially reducing the immunogenicity of the ADC.

The table below summarizes representative data on the impact of PEGylation on ADC properties.

ParameterNon-PEGylated ADCPEGylated ADC (Representative Data)Reference
Plasma Half-life Shorter1.5 to 2-fold increase[General literature on PEGylated ADCs]
In Vitro Cytotoxicity (IC50) PotentMay be slightly reduced due to steric hindrance, but often compensated by improved in vivo delivery.[General literature on PEGylated ADCs]
Drug-to-Antibody Ratio (DAR) Limited by aggregationHigher DARs can be achieved without significant aggregation.[General literature on PEGylated ADCs]
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.

The linker in a PROTAC is a critical determinant of its efficacy. The length and composition of the linker influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. This compound can be used as a component of the PROTAC linker to provide the optimal length and flexibility for efficient ternary complex formation. The hydrophilic nature of the PEG chain can also improve the overall solubility and cell permeability of the PROTAC molecule.

Experimental Protocols

General Synthesis of a Bis-Functionalized PEG t-Butyl Ester

Materials:

  • Poly(ethylene glycol) diacid (average MW corresponding to 10 PEG units)

  • t-Butanol

  • Dicyclohexylcarbodiimide (DCC) or a similar carbodiimide (B86325) coupling agent

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolution: Dissolve the poly(ethylene glycol) diacid in anhydrous DCM.

  • Activation: Add DMAP and t-butanol to the solution.

  • Coupling: Cool the reaction mixture in an ice bath and add a solution of DCC in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Filtration: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Washing: Wash the filtrate sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to obtain the pure this compound.

General Protocol for Antibody Conjugation using a PEG Linker

This protocol describes a general workflow for conjugating a drug to an antibody using a heterobifunctional PEG linker derived from this compound (after deprotection and activation of one terminus).

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS)

  • Drug-PEG-linker conjugate with an activated ester (e.g., NHS ester)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4-8.0)

  • Quenching solution (e.g., Tris or glycine (B1666218) solution)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Preparation: Ensure the antibody is at the desired concentration and in a buffer free of primary amines.

  • Conjugation Reaction: Add the activated drug-PEG-linker conjugate to the antibody solution. The molar ratio of the linker to the antibody will need to be optimized to achieve the desired DAR.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for a specified period (e.g., 1-2 hours) with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching solution to react with any unreacted NHS esters.

  • Purification: Purify the ADC from unconjugated drug-linker and other small molecules using a size-exclusion chromatography column.

  • Characterization: Characterize the purified ADC for protein concentration, DAR, and aggregation.

Visualizing the Processes: Diagrams

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_prep Drug-Linker Synthesis cluster_conjugation Conjugation & Purification drug Cytotoxic Drug activation Activation (e.g., NHS ester) drug->activation linker This compound deprotection Deprotection (TFA) linker->deprotection deprotection->activation drug_linker Activated Drug-Linker activation->drug_linker conjugation Conjugation Reaction drug_linker->conjugation antibody Monoclonal Antibody antibody->conjugation quench Quenching conjugation->quench purification Purification (SEC) quench->purification adc Purified ADC purification->adc

Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a PEG linker.

Mechanism of Action of an Antibody-Drug Conjugate

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc ADC binding Binding adc->binding receptor Tumor Cell Receptor receptor->binding endocytosis Endocytosis binding->endocytosis lysosome Lysosome endocytosis->lysosome release Payload Release lysosome->release payload Cytotoxic Payload release->payload apoptosis Cell Death (Apoptosis) payload->apoptosis

Caption: The general mechanism of action for an ADC, from binding to a tumor cell to inducing apoptosis.

The PROTAC Mechanism

PROTAC_Mechanism cluster_cellular_machinery Cellular Degradation Machinery protac PROTAC (Target Ligand - Linker - E3 Ligase Ligand) ternary_complex Ternary Complex (Target-PROTAC-E3) protac->ternary_complex Binds target Target Protein target->ternary_complex Binds degradation Degradation e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex Binds ubiquitination Ubiquitination ternary_complex->ubiquitination Promotes proteasome Proteasome ubiquitination->proteasome Targets for proteasome->degradation peptides Peptide Fragments degradation->peptides

Caption: The mechanism of action of a PROTAC, leading to the targeted degradation of a protein.

Conclusion

This compound represents a valuable and versatile tool in the design and development of targeted drug delivery systems. Its well-defined structure and the advantageous properties conferred by the PEG backbone make it an attractive linker for optimizing the performance of ADCs and PROTACs. While the specific implementation and experimental conditions will always require careful optimization for each unique application, the fundamental principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals seeking to harness the potential of PEGylation in creating the next generation of targeted therapeutics.

An In-depth Technical Guide to PEG Linkers in PROTAC and ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the engineering of sophisticated therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) requires meticulous design of each molecular component. The linker, a seemingly simple bridge, is a critical determinant of the therapeutic's success, profoundly influencing its efficacy, selectivity, and overall drug-like properties. Among the diverse array of linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in the development of both PROTACs and ADCs.

This technical guide provides a comprehensive overview of the strategic importance of PEG linkers. We will delve into their fundamental properties, their specific applications in PROTAC and ADC design, and the experimental methodologies used to evaluate their impact, supported by quantitative data and visual diagrams to facilitate understanding.

Core Principles of PEG Linkers

Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O−).[1][2] Their widespread adoption in bioconjugation stems from a unique combination of advantageous properties:

  • Hydrophilicity: The ether oxygens in the PEG backbone form hydrogen bonds with water, rendering PEG highly water-soluble.[1][2] This is crucial for overcoming the solubility challenges often associated with large, hydrophobic PROTACs and ADCs carrying hydrophobic payloads.[3][4]

  • Biocompatibility and Low Immunogenicity: PEG is known for its minimal toxicity and is generally considered non-immunogenic, making it suitable for in vivo applications.[1][5] It can form a hydration shell around the conjugate, effectively "shielding" it from the immune system and proteolytic enzymes.[1][6]

  • Flexibility: The rotational freedom of the C-O bonds gives the PEG chain significant flexibility.[1] This allows the linker to adopt various conformations, which can be critical for achieving the optimal spatial orientation required for the biological activity of PROTACs and ADCs.[3]

  • Tunable Length: PEG linkers can be synthesized with precise, defined lengths (monodisperse PEGs) or as a population of varying lengths (polydisperse PEGs).[4][7] This allows for the systematic optimization of linker length to fine-tune the properties of the final conjugate.[8][9]

The Role of PEG Linkers in PROTAC Development

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the body's own ubiquitin-proteasome system.[8][10] They consist of a ligand that binds the POI and another that recruits an E3 ubiquitin ligase, joined by a linker.[3] The linker is not merely a spacer but a critical element that influences the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for ubiquitination and subsequent degradation of the POI.[10]

Key Functions in PROTACs
  • Enhancing Solubility: A primary challenge in PROTAC design is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[3][11] Incorporating hydrophilic PEG chains is a well-established strategy to improve the solubility of PROTACs, making them more compatible with physiological environments.[8][9][11]

  • Modulating Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can be advantageous.[3] PEG linkers can adopt folded conformations that may shield the polar surface area of the PROTAC, creating a more compact structure that is better able to traverse the cell membrane.[3] However, excessive PEGylation can also reduce cellular uptake, necessitating empirical optimization for each system.[3]

  • Optimizing Ternary Complex Formation: The length and flexibility of the linker are crucial for allowing the POI and E3 ligase to come together in a productive orientation for ubiquitin transfer.[10] PEG linkers provide the necessary flexibility and can be systematically varied in length to find the optimal distance for efficient ternary complex formation and subsequent protein degradation.[8][12]

Quantitative Data: Impact of PEG Linker Length on PROTAC Efficacy

The optimal PEG linker length is target-dependent and must be determined empirically. The table below presents a synthesized comparison of hypothetical BRD4-targeting PROTACs, illustrating the impact of linker length on key performance metrics.

LinkerDC50 (nM)¹Dmax (%)²Cell Permeability (Papp, 10⁻⁶ cm/s)³Oral Bioavailability (%)⁴
PEG350855.215
PEG425906.825
PEG5 10 >95 8.5 40
PEG630907.130

Data is representative and synthesized from trends discussed in sources.[13] ¹DC50: Concentration of the PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency. ²Dmax: Maximum percentage of target protein degradation achieved. ³Papp: Apparent permeability coefficient, a measure of the rate of drug transport across a cell monolayer. ⁴Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.

Experimental Protocols

Western Blot for Protein Degradation Assessment

This is a fundamental assay to quantify the degradation of the target protein induced by a PROTAC.

  • Materials:

    • Cancer cell line expressing the target protein of interest (POI).

    • Cell culture medium and supplements.

    • PROTAC compounds dissolved in DMSO.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels, running buffer, and transfer buffer.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibody specific to the POI.

    • Primary antibody for a loading control (e.g., GAPDH, β-actin).

    • HRP-conjugated secondary antibody.

    • Enhanced chemiluminescence (ECL) substrate.

    • Imaging system.

  • Procedure:

    • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTAC compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 18-24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

    • Immunoblotting: Block the membrane and then incubate it with the primary antibody against the POI, followed by the HRP-conjugated secondary antibody. Repeat the process for the loading control antibody.

    • Detection: Add the ECL substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation.[3]

Ternary Complex Formation Assay (TR-FRET)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.

  • Materials:

    • Purified recombinant POI protein (labeled with a FRET donor, e.g., Terbium).

    • Purified recombinant E3 ligase complex (labeled with a FRET acceptor, e.g., GFP).

    • PROTAC compound.

    • Assay buffer.

    • Microplate reader capable of TR-FRET measurements.

  • Procedure:

    • Assay Setup: In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.

    • Incubation: Incubate the plate at room temperature to allow for complex formation.

    • Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. The signal is generated when the donor and acceptor are brought into close proximity by the PROTAC.

    • Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to determine the TC50 (the concentration at which half-maximal complex formation occurs).[3]

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary Binds E3 E3 Ligase E3->Ternary Binds Ub Ubiquitin Ub->Ternary Recruitment Proteasome Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation Proteasome->E3_recycle Recycled Proteasome->PROTAC_recycle Recycled POI_Ub Polyubiquitinated POI Ternary->POI_Ub Polyubiquitination POI_Ub->Proteasome Recognition

Caption: PROTAC-mediated protein degradation pathway.[3]

PROTAC_Workflow cluster_design Design & Synthesis cluster_eval In Vitro Evaluation cluster_vivo In Vivo & Preclinical A Target Selection (POI & E3 Ligase) B Ligand Identification (POI & E3 Binders) A->B C Linker Design (PEG length variation) B->C D PROTAC Synthesis C->D E Ternary Complex Formation (TR-FRET) D->E F Protein Degradation (Western Blot, DC50) E->F G Cell Viability Assay F->G H Permeability Assay (e.g., PAMPA) F->H I Pharmacokinetics (PK) Study H->I J Pharmacodynamics (PD) (Tumor POI degradation) I->J K Efficacy Studies (Xenograft Models) J->K L Toxicology Studies K->L

Caption: A typical workflow for the design and evaluation of PROTACs.[3]

The Role of PEG Linkers in ADC Development

ADCs are a class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[] The three components—antibody, linker, and payload—are covalently attached.[] The linker's role is paramount: it must remain stable in systemic circulation to prevent premature release of the toxic payload, and then, upon internalization into the target cancer cell, facilitate the release of the payload.[][15]

Key Functions in ADCs
  • Improving Pharmacokinetics (PK): PEGylation increases the hydrodynamic size of the ADC, which can reduce renal clearance and prolong its circulation half-life.[1][16] This increased exposure can lead to greater accumulation of the ADC in tumor tissue, enhancing its efficacy.[4][17]

  • Enhancing Solubility and Stability: Many potent cytotoxic payloads are hydrophobic.[4][18] Conjugating them to an antibody can lead to aggregation, which compromises the ADC's efficacy and safety.[17][19] Hydrophilic PEG linkers can mitigate this aggregation, improve the overall solubility of the ADC, and allow for higher drug-to-antibody ratios (DARs) without negatively impacting its physicochemical properties.[4][17]

  • Enabling Higher Drug-to-Antibody Ratios (DAR): The number of drug molecules attached to each antibody (DAR) is a critical parameter. While a higher DAR can increase potency, it often exacerbates hydrophobicity and aggregation issues.[19] Branched or multi-arm PEG linkers can enable the conjugation of more payload molecules while maintaining favorable properties, potentially increasing potency 10- to 100-fold in vivo.[17][19]

Quantitative Data: Impact of PEG Linker Length on ADC Properties

The length of the PEG linker can significantly affect an ADC's therapeutic index by balancing PK properties and cytotoxic potency. The table below summarizes representative data comparing ADCs with different PEG linker lengths.

LinkerPlasma Half-life (t1/2, hours)¹In Vitro Cytotoxicity (IC50, nM)²Tumor Growth Inhibition (%)³
No PEG480.550
PEG4720.865
PEG8 96 1.0 80
PEG121101.575

Data is representative and synthesized from trends discussed in sources.[4][20] ¹Plasma Half-life (t1/2): The time required for the concentration of the ADC in the plasma to be reduced by half. ²In Vitro Cytotoxicity (IC50): The concentration of the ADC required to inhibit the growth of 50% of cancer cells in culture. A potential trade-off can be observed where longer linkers that improve PK may slightly decrease in vitro potency.[4] ³Tumor Growth Inhibition: The percentage reduction in tumor volume in an in vivo xenograft model compared to a control group.

Experimental Protocols

ADC Conjugation and Purification

This protocol describes a typical method for conjugating a payload to an antibody via lysine (B10760008) residues and subsequent purification.

  • Materials:

    • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).

    • PEG linker with an NHS-ester reactive group and another functionality for payload attachment (e.g., maleimide).

    • Thiol-containing cytotoxic payload.

    • Conjugation buffer (e.g., borate (B1201080) buffer, pH 8.5).

    • Quenching reagent (e.g., Tris or glycine).

    • Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)).

  • Procedure:

    • Antibody Preparation: Buffer exchange the mAb into the conjugation buffer.

    • Conjugation: Add the NHS-ester-PEG-maleimide linker to the mAb solution at a specific molar ratio. Allow the reaction to proceed at room temperature or 4°C to form the mAb-linker intermediate.

    • Payload Attachment: Add the thiol-containing payload to the mAb-linker intermediate. The maleimide (B117702) group on the linker will react with the thiol group on the payload.

    • Quenching: Stop the reaction by adding a quenching reagent.

    • Purification: Purify the resulting ADC from unconjugated linkers, payloads, and aggregated species using SEC or HIC.

    • Characterization: Characterize the purified ADC to determine the DAR, purity, and aggregation levels using techniques like HIC-HPLC, UV-Vis spectroscopy, and Mass Spectrometry.

In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC against cancer cells.

  • Materials:

    • Target antigen-positive cancer cell line.

    • Target antigen-negative control cell line.

    • Cell culture medium.

    • Purified ADC.

    • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT).

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed both antigen-positive and antigen-negative cells into 96-well plates and allow them to attach overnight.

    • Treatment: Treat the cells with serial dilutions of the ADC for a prolonged period (e.g., 72-120 hours).

    • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Data Acquisition: Measure the signal (luminescence or absorbance) using a microplate reader.

    • Analysis: Normalize the data to untreated controls and plot cell viability versus ADC concentration. Calculate the IC50 value for both cell lines to determine the potency and specificity of the ADC.[20]

Pharmacokinetic (PK) Analysis

This protocol is for assessing the PK profile of an ADC in an animal model.

  • Materials:

    • Immunodeficient mice.

    • Purified ADC.

    • Dosing vehicle.

    • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

    • ELISA kit for detecting the human antibody portion of the ADC.

  • Procedure:

    • Dosing: Administer a single intravenous (IV) dose of the ADC to the mice.

    • Blood Sampling: Collect blood samples at multiple time points post-injection (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, etc.).[20]

    • Plasma Isolation: Process the blood samples to isolate the plasma. Store samples at -80°C.

    • Quantification: Measure the concentration of the ADC in the plasma samples using a validated ELISA method.[4]

    • Data Analysis: Plot the plasma concentration of the ADC versus time. Use non-compartmental analysis software to determine key PK parameters like clearance, half-life (t1/2), and area under the curve (AUC).[4][20]

Mandatory Visualizations

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Targeting Complex ADC-Antigen Complex Antigen->Complex Binding Endosome Endosome Complex->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).[]

ADC_Workflow cluster_design Design & Conjugation cluster_eval In Vitro Characterization cluster_vivo In Vivo & Preclinical A Target Antigen & Antibody Selection C Linker Design (PEG, Cleavable/Non-cleavable) A->C B Payload Selection B->C D ADC Conjugation & Purification C->D E Physicochemical Analysis (DAR, Aggregation) D->E F In Vitro Cytotoxicity (IC50) E->F G Binding Affinity (e.g., SPR, ELISA) E->G I Pharmacokinetics (PK) Study F->I H Internalization Assay G->H H->I J Biodistribution Study I->J K Efficacy Studies (Xenograft Models) J->K L Toxicology Studies K->L

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bis-PEG10-t-butyl Ester, a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of Bis-PEG10-t-butyl ester, a bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). The protocol is divided into a three-step synthetic sequence, commencing with commercially available polyethylene (B3416737) glycol (PEG) derivatives. Detailed methodologies for each reaction, including Williamson ether synthesis, Jones oxidation, and Steglich esterification, are presented. Quantitative data from analogous reactions are summarized in tabular format to provide representative benchmarks for reaction efficiency. Additionally, diagrams illustrating the synthetic workflow and the general mechanism of PROTAC action are included to facilitate a deeper understanding of the process and its context in targeted protein degradation.

Introduction to PROTAC Technology and the Role of PEG Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to co-opt the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest (POIs).[1][2] A typical PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2]

The linker component is a critical determinant of PROTAC efficacy, influencing the stability of the ternary complex, as well as the molecule's solubility and cell permeability.[1] Polyethylene glycol (PEG) chains are frequently incorporated into PROTAC linkers due to their ability to enhance aqueous solubility and provide conformational flexibility, which can be crucial for optimal ternary complex formation. The length of the PEG linker is a key parameter that often requires optimization for each specific target and E3 ligase pair.

Synthesis of this compound: An Overview

The synthesis of this compound is accomplished through a robust three-step process starting from a commercially available decaethylene glycol. The overall synthetic strategy is as follows:

  • Step 1: Williamson Ether Synthesis to introduce terminal carboxylic acid functionalities protected as t-butyl esters.

  • Step 2: Jones Oxidation to convert the terminal hydroxyl groups of the PEG chain into carboxylic acids.

  • Step 3: Steglich Esterification to protect the newly formed carboxylic acid groups as t-butyl esters.

This approach provides a modular and scalable route to the desired bifunctional linker, which can subsequently be used in the assembly of PROTAC molecules.

Experimental Protocols

Step 1: Synthesis of HOOC-PEG10-COOH via Williamson Ether Synthesis

This protocol describes the conversion of a decaethylene glycol diol to the corresponding dicarboxylic acid.

Materials:

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), a solution of decaethylene glycol (1.0 eq.) in anhydrous THF is added dropwise to a stirred suspension of sodium hydride (2.2 eq.) in anhydrous THF at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The mixture is cooled back to 0 °C, and tert-butyl bromoacetate (2.5 eq.) is added dropwise.

  • The reaction is stirred at room temperature overnight.

  • The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Step 2: Synthesis of HOOC-PEG10-COOH via Jones Oxidation

This protocol details the oxidation of the terminal hydroxyl groups of decaethylene glycol to carboxylic acids.[3][4][5][6]

Materials:

  • Decaethylene glycol

  • Jones reagent (prepared by dissolving chromium trioxide in aqueous sulfuric acid)[5][6]

  • Acetone (B3395972)

  • Isopropanol (B130326)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Decaethylene glycol (1.0 eq.) is dissolved in acetone and cooled to 0 °C in an ice bath.

  • Jones reagent is added dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of isopropanol until the orange-brown color dissipates and a green precipitate forms.

  • The mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The residue is redissolved in diethyl ether and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude dicarboxylic acid, which may be used in the next step without further purification or purified by recrystallization.

Step 3: Synthesis of this compound via Steglich Esterification

This protocol describes the esterification of the PEG-dicarboxylic acid with tert-butanol (B103910).[7][8][9][10][11]

Materials:

  • HOOC-PEG10-COOH (from Step 2)

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of HOOC-PEG10-COOH (1.0 eq.), tert-butanol (2.5 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM at 0 °C, a solution of DCC (2.2 eq.) in anhydrous DCM is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature overnight.

  • The precipitated dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is washed sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final this compound.[12]

Data Presentation

The following tables summarize representative quantitative data for the key reactions involved in the synthesis of this compound. The data is based on analogous reactions reported in the literature and should be considered as a guideline.

Table 1: Representative Data for Williamson Ether Synthesis of PEG Derivatives

ParameterValueReference
Reactant Ratio (PEG-OH:NaH:Haloacetate)1 : 2.2 : 2.5General Protocol
SolventAnhydrous THF[13]
Reaction Temperature0 °C to Room Temperature[13]
Reaction Time12-24 hours[13]
Representative Yield70-90%[14]

Table 2: Representative Data for Jones Oxidation of PEG Diols

ParameterValueReference
Reactant Ratio (PEG-OH:CrO₃)Stoichiometric excess of CrO₃[5][6]
SolventAcetone[5]
Reaction Temperature0-10 °C[5]
Reaction Time2-6 hours[4]
Representative Yield80-95%[4]

Table 3: Representative Data for Steglich Esterification of Dicarboxylic Acids

ParameterValueReference
Reactant Ratio (Diacid:t-BuOH:DCC:DMAP)1 : 2.5 : 2.2 : 0.1[10]
SolventAnhydrous DCM[9]
Reaction Temperature0 °C to Room Temperature[9]
Reaction Time12-18 hours[15]
Representative Yield75-90%[7][8]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the PEG backbone and the presence of the t-butyl ester groups.[16][17][18][19][20]

  • Mass Spectrometry (MS): To verify the molecular weight of the final product.[16][18][19]

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Jones Oxidation cluster_2 Step 3: Steglich Esterification start Decaethylene Glycol Diol step1_reagents 1. NaH, THF 2. tert-Butyl bromoacetate start->step1_reagents step1_product HOOC-PEG10-COOH (Protected as t-butyl ester) step1_reagents->step1_product step2_reagents Jones Reagent (CrO3, H2SO4, Acetone) step2_product HOOC-PEG10-COOH step1_product->step2_product step2_reagents->step2_product step3_reagents tert-Butanol, DCC, DMAP DCM final_product This compound step2_product->final_product step3_reagents->final_product

Caption: A flowchart illustrating the three-step synthesis of this compound.

PROTAC_Mechanism General Mechanism of PROTAC Action POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Ub Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Degraded Peptides Recycling->PROTAC

Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

References

Application Notes and Protocols: A Step-by-Step Guide to ADC Conjugation with Bis-PEG10-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic drug. The linker molecule that connects these two components is a critical determinant of the ADC's efficacy, stability, and pharmacokinetic profile. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility and stability of ADCs, reduce aggregation, and prolong circulation half-life.[]

This guide provides a comprehensive, step-by-step protocol for the synthesis of an ADC using a homobifunctional Bis-PEG10-t-butyl ester linker. The protocol details the necessary conversion of this linker into a heterobifunctional molecule, followed by conjugation to a model cytotoxic drug and subsequent coupling to an antibody. This process targets primary amines, such as the side chains of lysine (B10760008) residues on the antibody surface, to form stable amide bonds.

Overall Workflow

The conjugation process is a multi-stage procedure that begins with the chemical modification of the linker, followed by payload attachment, and finally, conjugation to the antibody. Each stage requires specific reaction conditions and purification steps to ensure the quality and homogeneity of the final ADC product.

G cluster_0 Phase 1: Linker Preparation cluster_1 Phase 2: Drug-Linker Synthesis cluster_2 Phase 3: ADC Synthesis & Purification A Start: this compound B Step 1.1: Selective Mono-Deprotection A->B TFA/DCM C Step 1.2: Purification of Mono-Acid Linker B->C RP-HPLC D Step 2.1: Activation of Mono-Acid Linker C->D EDC/NHS E Step 2.2: Conjugation to Cytotoxic Drug D->E Drug-NH2 F Step 2.3: Purification of Drug-Linker E->F RP-HPLC G Step 3.1: Deprotection of Drug-Linker F->G TFA/DCM H Step 3.2: Activation of Drug-Linker G->H EDC/NHS I Step 3.3: Conjugation to Antibody H->I Antibody J Step 3.4: ADC Purification I->J SEC K Final ADC J->K G cluster_0 Drug-Linker Preparation cluster_1 Activation & Conjugation cluster_2 Purification & Analysis A Drug-Linker-PEG-tBu B Drug-Linker-PEG-COOH A->B TFA/DCM Deprotection C Drug-Linker-PEG-NHS B->C EDC/NHS Activation E Crude ADC C->E Conjugation (pH 8.0-8.5) D Antibody (with Lys-NH2) D->E F Purified ADC E->F Size Exclusion Chromatography G Characterization (DAR, Purity) F->G

References

Application Notes and Protocols: Amine Coupling Chemistry with Bis-PEG10-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation to enhance the solubility, stability, and pharmacokinetic properties of therapeutic molecules and research tools.[][2] Homobifunctional PEGs, which possess identical reactive groups at both ends, are particularly useful for cross-linking applications, such as in the development of antibody-drug conjugates (ADCs) and the formation of hydrogels.[][3]

This document provides detailed application notes and protocols for the use of Bis-PEG10-t-butyl ester , a homobifunctional PEGylation reagent. This linear linker features a 10-unit PEG spacer with a t-butyl ester-protected carboxylic acid group at each terminus. The t-butyl protecting groups allow for a two-step conjugation strategy: deprotection to reveal the terminal carboxylic acids, followed by activation and coupling to primary amines on target biomolecules. This controlled approach is valuable in the synthesis of complex bioconjugates.

Chemical Properties and Reaction Scheme

This compound is a versatile reagent that requires a deprotection step prior to amine coupling. The overall workflow involves the acid-catalyzed removal of the t-butyl groups, followed by the activation of the resulting carboxylic acids using carbodiimide (B86325) chemistry (e.g., EDC and NHS), and subsequent reaction with amine-containing molecules to form stable amide bonds.

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Activation and Amine Coupling This compound This compound Bis-PEG10-carboxylic acid Bis-PEG10-carboxylic acid This compound->Bis-PEG10-carboxylic acid  TFA / DCM   Bis-PEG10-carboxylic acid_2 Bis-PEG10-carboxylic acid Activated Bis-PEG10-NHS ester Activated Bis-PEG10-NHS ester Bis-PEG10-carboxylic acid_2->Activated Bis-PEG10-NHS ester EDC / NHS PEGylated Conjugate PEGylated Conjugate Activated Bis-PEG10-NHS ester->PEGylated Conjugate Amine Coupling Amine-containing Molecule Amine-containing Molecule Amine-containing Molecule->PEGylated Conjugate

Figure 1: Two-step reaction workflow for amine coupling with this compound.

Quantitative Data Summary

The following tables provide typical reaction parameters and expected outcomes for the deprotection and amine coupling steps. These values should be considered as a starting point and may require optimization for specific applications.

Table 1: t-Butyl Ester Deprotection Parameters

ParameterValueNotes
Reagent Trifluoroacetic acid (TFA) in Dichloromethane (DCM)A common starting concentration is 20-50% TFA in DCM.[4]
Reaction Time 1 - 2 hoursMonitor reaction progress by TLC or LC-MS.[4]
Temperature Room TemperatureCan be performed at 0°C to room temperature.[4]
Typical Yield >95%Deprotection is generally a high-yield reaction.
Monitoring 1H NMRDisappearance of the t-butyl proton signal (singlet at ~1.4 ppm).[4]

Table 2: EDC/NHS Amine Coupling Parameters

ParameterValueNotes
Activation Reagents EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide)Sulfo-NHS can be used for aqueous reactions.[5]
Molar Ratio (PEG:EDC:NHS) 1 : 1.5 : 1.5Molar excess of coupling reagents ensures efficient activation.
Activation pH 4.5 - 7.2MES buffer is a suitable choice.[5]
Coupling pH 7.0 - 8.0PBS or borate (B1201080) buffer are commonly used. Avoid amine-containing buffers like Tris.[5]
Reaction Time 2 hours - OvernightCan be performed at room temperature or 4°C.[6]
Typical Conjugation Efficiency 50 - 90%Highly dependent on the target molecule and reaction conditions.

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the removal of the t-butyl protecting groups to yield the free carboxylic acid form of the PEG linker.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[4]

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 50% (v/v).[7]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by 1H NMR or LC-MS until the starting material is fully consumed (typically 1-2 hours).[4] The disappearance of the singlet at approximately 1.4 ppm in the 1H NMR spectrum indicates the removal of the t-butyl group.[4]

  • Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • Precipitate the deprotected product, Bis-PEG10-carboxylic acid, by adding cold diethyl ether to the concentrated residue.

  • Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.

  • Dry the final product under vacuum.

G start Start dissolve Dissolve this compound in anhydrous DCM start->dissolve cool Cool solution to 0°C dissolve->cool add_tfa Slowly add TFA to 50% (v/v) cool->add_tfa stir Stir at 0°C for 30 min, then warm to room temperature add_tfa->stir monitor Monitor reaction by NMR or LC-MS (1-2 hours) stir->monitor concentrate Concentrate solution (Rotary Evaporator) monitor->concentrate Reaction Complete precipitate Precipitate product in cold diethyl ether concentrate->precipitate collect_dry Collect and dry the Bis-PEG10-carboxylic acid precipitate->collect_dry end End collect_dry->end

Figure 2: Experimental workflow for the deprotection of this compound.
Protocol 2: Amine Coupling using Deprotected Bis-PEG10-carboxylic acid

This protocol details the activation of the deprotected PEG linker and its subsequent coupling to a primary amine-containing molecule (e.g., a protein).

Materials:

  • Bis-PEG10-carboxylic acid (from Protocol 1)

  • Amine-containing molecule (e.g., protein)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the Bis-PEG10-carboxylic acid in the Activation Buffer.

  • Add EDC and NHS to the PEG solution. A 1.5-fold molar excess of each reagent over the carboxylic acid groups is recommended as a starting point.[5]

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • In a separate tube, dissolve the amine-containing molecule in the Coupling Buffer.

  • Add the activated PEG-NHS ester solution to the amine-containing molecule solution. The molar ratio of the PEG linker to the target molecule will depend on the desired degree of labeling and should be optimized.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[6]

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM to consume any unreacted NHS esters.[6]

  • Purify the PEGylated conjugate from excess reagents and unreacted molecules using an appropriate method, such as size-exclusion chromatography.

  • Characterize the final conjugate using methods such as SDS-PAGE to observe the increase in molecular weight, and mass spectrometry to confirm the degree of PEGylation.[8][9]

G start Start activate_peg Activate Bis-PEG10-carboxylic acid with EDC/NHS in Activation Buffer start->activate_peg prepare_amine Prepare amine-containing molecule in Coupling Buffer start->prepare_amine couple Combine activated PEG and amine solution. Incubate for 2h - overnight. activate_peg->couple prepare_amine->couple quench Quench reaction with Tris buffer couple->quench purify Purify conjugate (e.g., SEC) quench->purify characterize Characterize final conjugate (SDS-PAGE, MS) purify->characterize end End characterize->end

Figure 3: Experimental workflow for amine coupling with Bis-PEG10-carboxylic acid.

Conclusion

This compound is a valuable tool for creating well-defined bioconjugates through a controlled, two-step amine coupling process. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their specific conjugation strategies. Careful monitoring of the deprotection and coupling reactions, along with thorough characterization of the final product, are essential for achieving reproducible and reliable results in bioconjugation applications.

References

Deprotection of t-Butyl Esters Under Acidic Conditions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl (t-butyl) ester is a widely utilized protecting group for carboxylic acids in organic synthesis, particularly in peptide synthesis and the preparation of complex molecules. Its popularity stems from its stability under a broad range of reaction conditions, including basic and nucleophilic environments, and its facile removal under acidic conditions. This application note provides detailed protocols and quantitative data for the deprotection of t-butyl esters using various acidic reagents, ensuring researchers can select and perform the optimal procedure for their specific substrate and synthetic strategy.

Mechanism of Deprotection

The acidic cleavage of a t-butyl ester proceeds through a unimolecular elimination mechanism (E1). The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst. This is followed by the cleavage of the carbon-oxygen bond, which is the rate-determining step, to form a stable tertiary carbocation (t-butyl cation) and the desired carboxylic acid. The t-butyl cation can then be neutralized in several ways, including deprotonation to form isobutylene (B52900) gas or reaction with a nucleophile present in the reaction mixture.[1][2]

Quantitative Data Summary

The selection of an appropriate acidic reagent and reaction conditions is crucial for achieving efficient and clean deprotection of t-butyl esters. The following table summarizes various conditions reported in the literature, providing a comparative overview of different protocols.

Acid ReagentCo-solventTemperature (°C)TimeTypical Yield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1 - 5 hours>90A common and highly effective method.[1][3][4] Excess TFA and solvent are readily removed in vacuo.
Trifluoroacetic Acid (TFA)Neat (no solvent)Room Temperature0.5 - 2 hours>95Often used in peptide synthesis for complete and rapid deprotection.[4]
Hydrochloric Acid (HCl)Dioxane (4 M solution)Room Temperature0.5 - 1 hourHighEffective for selective deprotection of N-Boc groups in the presence of t-butyl esters.[5]
Hydrochloric Acid (HCl)Ethyl Acetate (B1210297)Room Temperature5 hoursGoodCan be used for selective N-Boc deprotection.[5]
Formic AcidNeat or with a co-solventRoom Temperature - 50°C1 - 24 hoursVariableA milder alternative to TFA and HCl, suitable for sensitive substrates.[6]
p-Toluenesulfonic Acid (p-TsOH)Toluene or DCMReflux2 - 12 hours80 - 95Can selectively remove t-butyl esters in the presence of other acid-labile groups.[6]
Phosphoric Acid (85% aq.)Dioxane or neat50 - 80°C2 - 16 hoursHighAn environmentally benign and mild reagent.[7][8]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temperature12 - 24 hours70 - 90A Lewis acid catalyst for chemoselective deprotection in the presence of other acid-labile groups.[9][10][11]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and highly efficient method for t-butyl ester deprotection.

Materials:

  • t-Butyl ester substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the t-butyl ester substrate in anhydrous DCM (e.g., 0.1-0.5 M concentration).

  • To the stirred solution, add TFA in a dropwise manner. A typical ratio is 1:1 (v/v) of DCM to TFA, although a lower concentration of TFA (e.g., 20-50%) can also be effective.[3][4]

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 5 hours.[1][3]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol is often employed when selectivity between different acid-labile protecting groups is required.

Materials:

  • t-Butyl ester substrate

  • 4 M HCl in 1,4-dioxane (B91453) solution

  • Diethyl ether or other suitable organic solvent for precipitation

  • Centrifuge (optional)

  • Standard laboratory glassware

Procedure:

  • Dissolve the t-butyl ester substrate in a minimal amount of a suitable co-solvent if necessary, although the reaction can often be performed directly in the HCl/dioxane solution.

  • Add the 4 M HCl in dioxane solution to the substrate.[5]

  • Stir the reaction mixture at room temperature. The reaction is often rapid and can be complete in as little as 30 minutes.[5] Monitor by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration or centrifugation.

  • Wash the collected solid with a cold solvent like diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum. If the free carboxylic acid is desired, a subsequent workup involving neutralization with a base and extraction is required.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the deprotection mechanism and a typical experimental workflow.

deprotection_mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: C-O Bond Cleavage cluster_step3 Step 3: Cation Neutralization tButylEster t-Butyl Ester ProtonatedEster Protonated Ester tButylEster->ProtonatedEster + H+ H_plus H+ CarboxylicAcid Carboxylic Acid ProtonatedEster->CarboxylicAcid tButylCation t-Butyl Cation ProtonatedEster->tButylCation Isobutylene Isobutylene (gas) tButylCation->Isobutylene - H+ experimental_workflow Start Start: t-Butyl Ester Substrate Dissolve Dissolve in Anhydrous Solvent (e.g., DCM) Start->Dissolve AddAcid Add Acidic Reagent (e.g., TFA) Dissolve->AddAcid React Stir at Room Temperature (Monitor by TLC/LC-MS) AddAcid->React Workup Aqueous Workup (Neutralization, Extraction) React->Workup Purify Purification (Recrystallization/Chromatography) Workup->Purify Product Final Product: Carboxylic Acid Purify->Product

References

Application Note: LC-MS Analysis of Bis-PEG10-t-butyl ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene (B3416737) glycol (PEG)ylation is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The covalent attachment of PEG chains can improve solubility, increase in vivo stability, and reduce immunogenicity. Bis-PEG10-t-butyl ester is a discrete PEG (dPEG®) reagent characterized by a defined molecular weight, which is advantageous for producing homogenous conjugates. Accurate and robust analytical methods are crucial for the characterization and quantification of these conjugates.

This application note provides a detailed protocol for the analysis of this compound conjugates using Liquid Chromatography-Mass Spectrometry (LC-MS). The described methods are applicable for both qualitative characterization and quantitative analysis in various matrices.

Challenges in LC-MS Analysis of PEGylated Compounds

The analysis of PEGylated compounds by LC-MS presents unique challenges due to the nature of the PEG moiety.[1][2][3] These challenges include:

  • Polymer Heterogeneity: While discrete PEGs like PEG10 are used to reduce heterogeneity, traditional polymeric PEGs consist of a mixture of different chain lengths, leading to a distribution of masses.[3]

  • Charge State Distribution: The PEG chain can acquire multiple charges during electrospray ionization (ESI), resulting in complex mass spectra that are difficult to interpret.[1][3]

  • Ion Suppression: The presence of PEG in a sample can interfere with the ionization of the analyte of interest, leading to reduced sensitivity.

To overcome these challenges, specific strategies are employed in the LC-MS methodology, such as the use of charge-stripping agents and optimized chromatographic conditions.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to remove interfering substances and ensure compatibility with the LC-MS system. The choice of method will depend on the sample matrix.

a) Protein Precipitation (for plasma or serum samples):

  • To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b) Solid-Phase Extraction (SPE) (for complex matrices or to remove excess PEG):

For removal of high concentrations of PEG from plasma samples, a mixed-mode cation-exchange (MCX) SPE can be utilized.

  • Condition an Oasis MCX SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load 500 µL of the pre-treated sample (e.g., plasma diluted with 4% H3PO4).

  • Wash the cartridge with 1 mL of 0.1 N HCl followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate and reconstitute as described above.

LC-MS/MS Method

a) Liquid Chromatography Conditions:

Reversed-phase chromatography is commonly used to separate PEGylated compounds, with elution order often correlating with the PEG molecular weight.[4]

ParameterValue
Column C8 or C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

b) Mass Spectrometry Conditions:

A high-resolution mass spectrometer such as a Q-TOF or TripleTOF system is recommended for the analysis of PEGylated compounds.[2][3]

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temp. 350°C
Gas Flow 800 L/hr
Scan Range m/z 100-2000
In-Source CID 50-100 V (for quantitative analysis)[4][5][6][7]

c) Post-Column Addition of a Charge-Stripping Agent:

To simplify the mass spectrum by reducing the charge states of the PEGylated conjugate, a charge-stripping agent like triethylamine (B128534) (TEA) can be added post-column.[1][2]

  • A solution of 0.1-1% TEA in isopropanol (B130326) can be introduced into the LC eluent flow via a T-junction before the MS inlet at a flow rate of 10-20 µL/min.

Data Presentation

The quantitative data should be summarized in clear and structured tables.

Table 1: LC-MS/MS Parameters for Quantification of a Hypothetical this compound Conjugate

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Conjugate Calculated m/zSpecific fragment40
Internal Standard Specific m/zSpecific fragment45

Table 2: Calibration Curve for the Quantification of the Conjugate in Plasma

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%CV)
10.012102.38.5
50.05898.76.2
200.235101.14.1
1001.18299.52.8
5005.998100.31.9
100011.89598.12.3

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS analysis of this compound conjugates.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing cluster_output Output start Sample Collection (e.g., Plasma) protein_precip Protein Precipitation (Acetonitrile) start->protein_precip For biological matrices spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) start->spe For complex matrices or PEG removal reconstitution Reconstitution (Mobile Phase) protein_precip->reconstitution spe->reconstitution lc_separation Reversed-Phase HPLC (C8/C18 Column) reconstitution->lc_separation post_column Post-Column Addition (Triethylamine) lc_separation->post_column Optional charge stripping ms_detection High-Resolution MS (Q-TOF/TripleTOF) lc_separation->ms_detection Direct infusion post_column->ms_detection deconvolution Deconvolution of Mass Spectra ms_detection->deconvolution quantification Quantification (Calibration Curve) deconvolution->quantification report Final Report (Tables & Figures) quantification->report

Caption: Workflow for LC-MS analysis of this compound conjugates.

In-Source Collision-Induced Dissociation (CID) for Quantification

For quantitative analysis, in-source CID can be a powerful technique. By increasing the voltage in the ion source, the PEGylated conjugate can be fragmented to yield a consistent, specific ion corresponding to the core molecule, which can then be used for quantification in MS/MS mode. This approach can improve sensitivity and selectivity.[4][5][6][7]

in_source_cid cluster_source Mass Spectrometer Ion Source cluster_analyzer Mass Analyzer (MS/MS) cluster_detector Detector conjugate This compound Conjugate fragmentation In-Source CID (Increased Voltage) conjugate->fragmentation core_ion Core Molecule Ion (Precursor for MS/MS) fragmentation->core_ion Selected for quantification peg_fragments PEG Fragment Ions fragmentation->peg_fragments Discarded msms_fragmentation Collision Cell (CID) core_ion->msms_fragmentation product_ion Specific Product Ion msms_fragmentation->product_ion detection Detection & Quantification product_ion->detection

Caption: Principle of in-source CID for quantification of PEGylated conjugates.

Conclusion

The LC-MS methods described in this application note provide a robust framework for the qualitative and quantitative analysis of this compound conjugates. Careful sample preparation, optimized chromatographic separation, and the use of high-resolution mass spectrometry are key to achieving accurate and reliable results. The application of techniques such as post-column addition of charge-stripping agents and in-source CID can effectively overcome the challenges associated with the analysis of PEGylated molecules. These methodologies are essential for supporting the development of novel PEGylated therapeutics.

References

Application Notes and Protocols for NMR Characterization of Bis-PEG10-t-butyl ester and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of Bis-PEG10-t-butyl ester and its derivatives. This document outlines detailed protocols for sample preparation, data acquisition, and spectral analysis, supplemented with quantitative data tables and workflow diagrams to facilitate understanding and implementation in a research or drug development setting.

Introduction

This compound is a bifunctional polyethylene (B3416737) glycol (PEG) linker widely utilized in bioconjugation, drug delivery, and materials science. The molecule consists of two PEG10 chains, each terminated with a tert-butyl ester group, typically linked through a central moiety. The tert-butyl ester groups serve as protecting groups for carboxylic acids, which can be deprotected under acidic conditions to reveal reactive carboxyl functionalities. Accurate characterization of these molecules by NMR spectroscopy is crucial for verifying chemical structure, assessing purity, and quantifying functionalization.

NMR Characterization of a Representative this compound Derivative

For the purpose of these application notes, we will consider a representative structure: NH-bis(PEG10-t-butyl ester) . This molecule features two PEG10 chains, each end-capped with a t-butyl ester, and linked via a central secondary amine.

Expected ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the expected chemical shifts for the key structural components of NH-bis(PEG10-t-butyl ester). These values are based on typical chemical shifts for PEG derivatives and compounds containing tert-butyl esters.

Table 1: Expected ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~1.45singlet18H-C(CH ₃)₃
b~2.50triplet4H-C(=O)-CH ₂-
c~2.80triplet4H-NH -CH ₂-
d~3.64multiplet~80H-O-CH ₂-CH ₂-O- (PEG backbone)
e~3.75triplet4H-CH ₂-O-C(=O)-

Table 2: Expected ¹³C NMR Chemical Shifts (CDCl₃, 101 MHz)

CarbonChemical Shift (δ, ppm)Assignment
1~28.2-C (CH₃)₃
2~35.0-C(=O)-C H₂-
3~49.0-NH-C H₂-
4~69.0 - 71.0-O-C H₂-C H₂-O- (PEG backbone)
5~64.0-C H₂-O-C(=O)-
6~80.5-C (CH₃)₃
7~172.0-C (=O)-

Experimental Protocols

Protocol for ¹H NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound derivative.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). For compounds with poor solubility in CDCl₃, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can be used.[1][2]

    • Vortex the sample until fully dissolved.

    • Transfer the solution to a clean 5 mm NMR tube.

  • Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, which is crucial for quantitative analysis.

    • Acquisition Time: At least 4 seconds.

    • Spectral Width: 0-12 ppm.

    • Temperature: 298 K.

Protocol for Quantitative ¹H NMR (qNMR) for Purity Assessment

Quantitative NMR can be used to determine the purity of the this compound derivative against a certified internal standard.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound derivative and a similar, accurately known mass of a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) into the same vial. The standard should have a signal that is well-resolved from the analyte signals.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃).

    • Ensure complete dissolution and homogenization before transferring to an NMR tube.

  • Data Acquisition:

    • Follow the data acquisition parameters outlined in section 3.1, with an emphasis on a sufficiently long relaxation delay (at least 5 times the longest T₁ of both the analyte and the standard).

  • Data Analysis:

    • Integrate the well-resolved signals of the analyte and the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Visualization of Workflows

General NMR Characterization Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1h Acquire 1H NMR Spectrum transfer->acquire_1h acquire_13c Acquire 13C NMR Spectrum transfer->acquire_13c process Process Spectra (FT, Phase, Baseline Correction) acquire_1h->process acquire_13c->process assign Assign Signals to Protons and Carbons process->assign integrate Integrate 1H Signals assign->integrate report Report Chemical Shifts, Multiplicities, and Integrals integrate->report G start This compound deprotection Acidic Deprotection (e.g., TFA) start->deprotection intermediate Bis-PEG10-carboxylic acid deprotection->intermediate activation Carboxylic Acid Activation (e.g., EDC/NHS) intermediate->activation activated_intermediate Activated Bis-PEG10-ester activation->activated_intermediate conjugation Conjugation to Amine-containing Molecule activated_intermediate->conjugation product Conjugated Product conjugation->product

References

Application Notes and Protocols for Cell-Based Assay Design for ADCs with PEG10 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC consists of a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the mAb to the payload. The linker is a critical component that influences the stability, solubility, pharmacokinetics, and efficacy of the ADC.

Polyethylene (B3416737) glycol (PEG) linkers are frequently incorporated into ADC design to enhance their physicochemical properties. PEGylation can improve the hydrophilicity of the ADC, which is particularly beneficial when working with hydrophobic payloads, as it can reduce aggregation and improve the drug-to-antibody ratio (DAR). Furthermore, PEG linkers can increase the hydrodynamic radius of the ADC, leading to a longer circulation half-life and potentially greater tumor accumulation.

This document provides detailed application notes and protocols for designing and conducting key cell-based assays to evaluate the efficacy of ADCs featuring a 10-unit polyethylene glycol (PEG10) linker. A PEG10 linker offers a balance between increased hydrophilicity and maintaining potent in vitro activity. The protocols provided herein are foundational for the preclinical assessment of ADCs, enabling researchers to characterize target-specific cytotoxicity, internalization efficiency, and the bystander killing effect.

Key Considerations for ADCs with PEG10 Linkers

The inclusion of a PEG10 linker can influence several aspects of ADC performance, which should be considered when designing and interpreting cell-based assays:

  • Hydrophilicity and Solubility: The PEG10 linker increases the overall hydrophilicity of the ADC, which can be advantageous for ADCs with hydrophobic payloads, potentially allowing for higher and more homogenous drug loading.

  • Pharmacokinetics: While not directly measured in cell-based assays, the increased hydrodynamic size imparted by the PEG10 linker is expected to translate to a longer in vivo half-life. This can be a critical parameter for in vivo efficacy.[1][2]

  • In Vitro Potency: There can be a trade-off between increasing PEG linker length and in vitro cytotoxicity. While longer PEG chains can improve pharmacokinetics, they may in some cases slightly reduce the immediate cytotoxic potency observed in in vitro assays.[1][2] Studies have suggested that a PEG length of 8-12 units often provides an optimal balance between these properties.[3][4]

  • Bystander Effect: The properties of the payload released from the ADC are the primary determinants of the bystander effect. For payloads that are membrane-permeable, a cleavable linker is necessary to allow the payload to diffuse out of the target cell and kill neighboring antigen-negative cells.[][6]

Data Presentation

All quantitative data from the described assays should be summarized in clearly structured tables to facilitate easy comparison between different ADC constructs, treatment conditions, and cell lines.

Table 1: Example of Cytotoxicity Data Summary

ADC ConstructTarget Cell Line (Antigen+)IC50 (nM)Non-Target Cell Line (Antigen-)IC50 (nM)
ADC-PEG10-PayloadXSK-BR-31.5MDA-MB-231>1000
ADC-PayloadX (no PEG)SK-BR-31.2MDA-MB-231>1000
Untreated ControlSK-BR-3N/AMDA-MB-231N/A

Table 2: Example of Internalization Data Summary

ADC ConstructCell LineTime Point (hr)% Internalization
ADC-PEG10-pHrodoSK-BR-3125
ADC-PEG10-pHrodoSK-BR-3460
ADC-PEG10-pHrodoSK-BR-32485
Isotype Control-pHrodoSK-BR-324<5

Table 3: Example of Bystander Effect Data Summary

Co-culture Ratio (Ag+:Ag-)ADC Treatment% Viability of Ag- Cells
1:1ADC-PEG10-PayloadY (Cleavable)45
1:1ADC-PEG10-PayloadZ (Non-cleavable)95
0:1ADC-PEG10-PayloadY (Cleavable)98

Experimental Protocols

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target antigen-expressing cells compared to non-target cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.[7][8][9]

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC with PEG10 linker

  • Unconjugated antibody (as a control)

  • Free payload (as a control)

  • 96-well clear-bottom black plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or XTT)

  • Plate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC with PEG10 linker, unconjugated antibody, and free payload in complete medium.

    • Remove the medium from the wells and add 100 µL of the different drug concentrations. Include untreated cells as a negative control.

  • Incubation:

    • Incubate the plate for 72-120 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time and the payload's mechanism of action.

  • Cell Viability Measurement:

    • Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Antibody Internalization Assay

This assay is crucial to confirm that the ADC is being internalized by the target cells, which is a prerequisite for the intracellular release of the payload for most ADCs.[10][11][12]

Materials:

  • Target cancer cell line

  • ADC with PEG10 linker conjugated to a pH-sensitive dye (e.g., pHrodo™) or a fluorescent dye (e.g., Alexa Fluor™ 488)

  • Isotype control antibody conjugated to the same dye

  • 96-well black-walled, clear-bottom plates

  • Live-cell imaging system or flow cytometer

  • Hoechst 33342 (for nuclear staining)

  • Trypsin-EDTA

  • FACS buffer (PBS with 2% FBS)

Protocol (using a pH-sensitive dye and flow cytometry):

  • Cell Seeding:

    • Seed cells in a 6-well plate and grow to ~80% confluency.

  • ADC Incubation:

    • Harvest the cells and resuspend in complete medium.

    • Incubate the cells with the fluorescently labeled ADC-PEG10 (e.g., at 10 µg/mL) or the isotype control at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A 4°C control should be included to assess surface binding without internalization.

  • Sample Preparation for Flow Cytometry:

    • After incubation, wash the cells twice with cold PBS.

    • For the 0-hour and 4°C time points, keep the cells on ice to prevent internalization.

    • Resuspend the cells in FACS buffer.

  • Flow Cytometry Analysis:

    • Analyze the fluorescence intensity of the cells using a flow cytometer. The increase in fluorescence from the pH-sensitive dye indicates internalization into acidic compartments like endosomes and lysosomes.

  • Data Analysis:

    • Quantify the mean fluorescence intensity (MFI) for each sample.

    • Calculate the percentage of internalization relative to a positive control or by comparing the MFI at 37°C to the MFI at 4°C.

Bystander Killing Assay

This assay evaluates the ability of the ADC's payload, once released from the target cell, to kill neighboring antigen-negative cells. This is particularly relevant for heterogeneous tumors.[][13][14]

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line engineered to express a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • ADC with PEG10 linker (with a cleavable linker and membrane-permeable payload)

  • Control ADC (with a non-cleavable linker or non-permeable payload)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence microscope or plate reader capable of measuring fluorescence

Protocol:

  • Cell Seeding (Co-culture):

    • Seed a mixture of Ag+ cells and GFP-expressing Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1) in 100 µL of complete medium.

    • As controls, seed Ag+ cells alone and GFP-Ag- cells alone.

    • Incubate overnight to allow for cell attachment.

  • ADC Treatment:

    • Treat the co-cultures and the monocultures with serial dilutions of the ADCs.

  • Incubation:

    • Incubate for 72-120 hours.

  • Data Acquisition:

    • Measure the GFP fluorescence intensity using a fluorescence plate reader or by imaging and quantifying the number of GFP-positive cells. This will specifically quantify the viability of the Ag- cell population.

  • Data Analysis:

    • Calculate the percentage of viability of the GFP-Ag- cells in the co-culture relative to the untreated co-culture control.

    • A significant decrease in the viability of the GFP-Ag- cells in the presence of Ag+ cells and the ADC with a cleavable linker indicates a bystander effect.

Mandatory Visualization

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_endosome Endosome (pH 6.0-6.5) cluster_lysosome Lysosome (pH 4.5-5.0) cluster_bystander Bystander Effect ADC ADC-PEG10 Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome ADC-Antigen Complex Antigen->Endosome 2. Internalization Lysosome Linker Cleavage Endosome->Lysosome Trafficking Payload Free Payload Lysosome->Payload 3. Release DNA DNA Damage Payload->DNA Payload_diffused Diffused Payload Payload->Payload_diffused 5. Diffusion Apoptosis Apoptosis DNA->Apoptosis 4. Cell Death BystanderCell Neighboring Antigen-Negative Cell Payload_diffused->BystanderCell Killing

Caption: General mechanism of action for an ADC with a cleavable linker.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Antigen+ and Antigen- cells in 96-well plates start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_adc Prepare serial dilutions of ADC-PEG10, Ab, and Payload incubate_overnight->prepare_adc add_treatment Add treatments to cells prepare_adc->add_treatment incubate_treatment Incubate for 72-120 hours add_treatment->incubate_treatment add_viability_reagent Add cell viability reagent (e.g., MTT, XTT) incubate_treatment->add_viability_reagent measure_signal Measure absorbance/ luminescence add_viability_reagent->measure_signal analyze_data Calculate % viability and determine IC50 values measure_signal->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro cytotoxicity assay.

Signaling_Pathway_Tubulin cluster_mitosis Mitosis Payload Released Payload (e.g., MMAE) Tubulin Tubulin Dimers Payload->Tubulin Binds to Microtubules Microtubules Payload->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle G2M G2/M Arrest MitoticSpindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis

Caption: Signaling pathway for a microtubule inhibitor payload.

References

Solid-Phase Synthesis of PROTACs with PEG Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's native ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] This tripartite assembly forms a ternary complex, bringing the POI in close proximity to the E3 ligase, which facilitates the ubiquitination of the POI.[1] This ubiquitination marks the protein for degradation by the 26S proteasome, offering a powerful and catalytic approach to protein knockdown.[3]

The linker itself is a critical determinant of a PROTAC's efficacy. It influences the stability and geometry of the ternary complex, as well as crucial physicochemical properties like solubility and cell permeability.[1] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and cell permeability.[2][4] The modular nature of solid-phase synthesis provides a streamlined and efficient method for the assembly of PROTAC libraries with varying PEG linker lengths, simplifying purification and allowing for the use of excess reagents to drive reactions to completion.[1]

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the catalytic cycle of a PROTAC, leading to the targeted degradation of a protein of interest.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ternary->PROTAC Released Ternary->E3 Released Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded Releases

Caption: PROTAC Mechanism of Action.

Experimental Workflow for Solid-Phase PROTAC Synthesis

The solid-phase synthesis of PROTACs with PEG linkers follows a modular and systematic workflow, enabling the efficient construction and purification of the final product.

Solid_Phase_PROTAC_Synthesis start Start resin_prep 1. Resin Preparation (Swelling) start->resin_prep ligand_immobilization 2. Ligand Immobilization (E3 Ligase or POI Ligand) resin_prep->ligand_immobilization washing1 Washing ligand_immobilization->washing1 deprotection1 3. Deprotection (if necessary) washing1->deprotection1 washing2 Washing deprotection1->washing2 linker_coupling 4. PEG Linker Coupling washing2->linker_coupling washing3 Washing linker_coupling->washing3 deprotection2 5. Linker Deprotection washing3->deprotection2 washing4 Washing deprotection2->washing4 second_ligand_coupling 6. Second Ligand Coupling (POI Ligand or E3 Ligase Ligand) washing4->second_ligand_coupling washing5 Washing second_ligand_coupling->washing5 cleavage 7. Cleavage from Resin washing5->cleavage purification 8. Purification (HPLC) cleavage->purification analysis 9. Analysis (LC-MS) purification->analysis end End analysis->end

Caption: Solid-Phase PROTAC Synthesis Workflow.

Quantitative Data Summary

The following tables provide representative quantitative data for the synthesis and activity of PROTACs incorporating PEG linkers. These values are illustrative and can vary based on the specific ligands, linker length, and reaction conditions.[5]

Table 1: Synthesis and Purification Data

ParameterValue
Resin Loading0.60 - 0.97 mmol/g
Purity (RP-HPLC)>95%
Overall Yield27 - 71%

Table 2: Biological Activity Data

ParameterDescription
DC₅₀ The half-maximal degradation concentration, representing the potency of the PROTAC.
Dₘₐₓ The maximum degradation of the target protein, indicating the efficacy of the PROTAC.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the solid-phase synthesis of PROTACs with PEG linkers.

Protocol 1: Immobilization of an E3 Ligase Ligand onto a Solid Support[1]

This protocol describes the coupling of a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) to an aminomethylated polystyrene resin.

Reagents and Materials:

  • Aminomethylated polystyrene resin

  • Carboxylic acid-functionalized E3 ligase ligand (3 eq.)

  • HATU (3 eq.)

  • DIPEA (6 eq.)

  • Anhydrous DMF

Procedure:

  • Resin Swelling: Swell the aminomethylated polystyrene resin in DMF for 30 minutes.

  • Ligand Coupling: To the swollen resin, add a solution of the carboxylic acid-functionalized pomalidomide derivative, HATU, and DIPEA in DMF.

  • Reaction: Shake the reaction mixture at room temperature for 16 hours.

  • Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

Protocol 2: PEG Linker Attachment[1]

This protocol details the coupling of a Boc-protected amine-PEG-bromide linker to the immobilized ligand.

Reagents and Materials:

  • E3 ligase-functionalized resin

  • t-Boc-N-amido-PEG-Br (2 eq.)

  • DIPEA (4 eq.)

  • DMF

Procedure:

  • Resin Swelling: Swell the pomalidomide-functionalized resin in DMF.

  • Linker Coupling: To the resin, add a solution of t-Boc-N-amido-PEG-Br and DIPEA in DMF.

  • Reaction: Shake the reaction mixture at room temperature for 24 hours.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

Protocol 3: Boc Deprotection[5]

This protocol describes the removal of the Boc protecting group from the PEG linker to expose a primary amine for subsequent coupling.

Reagents and Materials:

  • Resin-bound Boc-protected PROTAC precursor

  • DCM

  • TFA (20-50% v/v in DCM)

Procedure:

  • Swell the resin in DCM.

  • Add the TFA solution to the resin at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Wash the resin thoroughly with DCM, a neutralizing base solution (e.g., 10% DIPEA in DMF), and then DMF.

Protocol 4: POI Ligand Coupling[1]

This protocol outlines the coupling of a carboxylic acid-functionalized POI ligand to the deprotected PEG linker.

Reagents and Materials:

  • Resin-bound deprotected PROTAC precursor

  • Carboxylic acid-functionalized POI ligand (3 eq.)

  • HATU (3 eq.)

  • DIPEA (6 eq.)

  • DMF

Procedure:

  • To the resin, add a solution of the POI ligand, HATU, and DIPEA in DMF.

  • Shake the mixture at room temperature for 16 hours.

  • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

Protocol 5: Cleavage of the PROTAC from the Resin[1]

This protocol describes the final step of cleaving the synthesized PROTAC from the solid support.

Reagents and Materials:

  • PROTAC-bound resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water)

Procedure:

  • Treat the resin with the cleavage cocktail.

  • Shake the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the crude PROTAC with cold diethyl ether.

  • Centrifuge and decant the ether to isolate the crude product.

Protocol 6: Purification and Analysis[5]

The final PROTAC is purified by preparative HPLC and its identity and purity are confirmed by LC-MS.

Materials:

  • Crude PROTAC

  • Preparative HPLC system

  • LC-MS system with a C18 column

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

Procedure:

  • Purification: Purify the crude PROTAC using a suitable gradient on a preparative HPLC system.

  • Analysis:

    • Dissolve a small amount of the purified PROTAC in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Inject the sample into the LC-MS system.

    • Run a gradient elution to separate the compound.

    • Analyze the mass-to-charge ratio (m/z) to confirm the identity of the PROTAC and assess its purity.

References

Troubleshooting & Optimization

Optimizing ADC Linker Stability in Plasma: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the stability of antibody-drug conjugate (ADC) linkers in plasma.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of ADC linkers in plasma?

The stability of an ADC linker in plasma is a critical determinant of its efficacy and safety.[1] Several key factors influence this stability:

  • Linker Chemistry: The chemical nature of the linker is paramount. Linkers are broadly categorized as cleavable or non-cleavable.[1]

    • Cleavable linkers are designed to release the payload under specific conditions, such as the acidic environment of lysosomes or the presence of certain enzymes.[2][3] However, they can be susceptible to premature cleavage in the plasma.[2][4]

    • Non-cleavable linkers are generally more stable in circulation and release the payload upon degradation of the antibody backbone within the target cell.[5]

  • Conjugation Site: The location of linker-drug attachment on the antibody can significantly impact stability. Conjugation to more solvent-accessible sites can lead to increased payload loss, particularly for maleimide-based linkers.

  • Physiological Environment: The in vivo environment, including plasma pH, the presence of enzymes (e.g., proteases, carboxylesterases), and reducing agents like glutathione, can all contribute to linker cleavage.[6]

  • Payload Hydrophobicity: Highly hydrophobic payloads can lead to ADC aggregation, which can affect stability and pharmacokinetic properties.[7][8][9][10] An increase in payload hydrophobicity is directly correlated with the destabilization of the native monoclonal antibody structure.[8][10]

  • Drug-to-Antibody Ratio (DAR): A higher DAR can increase the potency of the ADC but may also negatively impact its stability and pharmacokinetic properties. High-DAR ADCs can be more prone to aggregation and may be cleared more rapidly from circulation.[11][12]

Q2: What are the consequences of poor ADC linker stability?

Insufficient linker stability can lead to several undesirable outcomes:

  • Premature Payload Release: The untimely release of the cytotoxic payload into systemic circulation is a major concern. This can lead to off-target toxicity, where healthy tissues are damaged, resulting in adverse side effects.

  • Reduced Therapeutic Efficacy: If the payload is released before the ADC reaches the target tumor cells, the therapeutic efficacy of the ADC is diminished.

  • Altered Pharmacokinetics: Instability can change the pharmacokinetic (PK) profile of the ADC, potentially leading to faster clearance from the body and reduced exposure of the tumor to the therapeutic agent.[11]

Q3: How can I improve the stability of my ADC linker?

Several strategies can be employed to enhance the stability of ADC linkers:

  • Optimize Linker Chemistry: For cleavable linkers, fine-tuning the cleavage site can improve stability. For example, modifying peptide linkers can make them less susceptible to plasma proteases.[6] For maleimide-based linkers, using technologies that promote rapid hydrolysis of the succinimide (B58015) ring can prevent the retro-Michael reaction and enhance stability.[13]

  • Site-Specific Conjugation: Conjugating the linker-drug to specific, less solvent-exposed sites on the antibody can protect the linker from the surrounding environment and improve stability.[11]

  • Hydrophilic Modifications: Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker can help to shield the hydrophobic payload, reduce aggregation, and improve the pharmacokinetic profile.[]

Q4: What is the retro-Michael reaction, and how does it affect maleimide-based linkers?

The retro-Michael reaction is a chemical process that can lead to the instability of ADCs conjugated via a thiol-maleimide linkage.[13][15] In this reaction, the thioether bond between the antibody's cysteine residue and the maleimide (B117702) group of the linker can reverse, leading to the detachment of the linker-payload.[13] This free linker-payload can then potentially react with other molecules in the plasma, such as albumin, leading to off-target toxicity.[11][15] Promoting hydrolysis of the succinimide ring to the more stable maleamic acid thioether can prevent this reaction.[13]

Troubleshooting Guides

Issue 1: Premature payload release observed in in vitro plasma stability assay.

Possible Cause Troubleshooting Steps
Linker Chemistry Susceptibility 1. Review Linker Choice: Different linker chemistries have varying stability profiles. For example, some hydrazone linkers are known to have limited plasma stability.[5] Consider a more stable linker type if premature cleavage is significant. 2. Modify Linker Structure: For peptide linkers like Val-Cit, susceptibility to plasma enzymes such as mouse carboxylesterase 1c (Ces1c) can be an issue in preclinical models.[6] Introducing a hydrophilic group (e.g., glutamic acid to create a Glu-Val-Cit linker) can reduce this susceptibility.[6]
Inappropriate Conjugation Site 1. Analyze Conjugation Sites: If using cysteine-based conjugation, solvent-accessible sites are more prone to linker exchange.[1] 2. Employ Site-Specific Conjugation: Utilize engineered cysteine residues or other site-specific conjugation technologies to attach the linker to more protected regions of the antibody.
Assay Artifacts 1. Optimize Assay Conditions: Ensure the pH and temperature of the incubation are physiological (pH 7.4, 37°C).[11] 2. Include Appropriate Controls: Run control experiments with the ADC in buffer alone to distinguish between plasma-mediated and inherent instability.[11]

Issue 2: ADC aggregation observed during plasma incubation.

Possible Cause Troubleshooting Steps
High Payload Hydrophobicity 1. Incorporate Hydrophilic Linkers: Use linkers containing hydrophilic spacers like PEG to mask the hydrophobicity of the payload.[] 2. Modify the Payload: If possible, modify the payload to increase its hydrophilicity without compromising its activity.
High Drug-to-Antibody Ratio (DAR) 1. Optimize DAR: A high DAR, especially with hydrophobic payloads, increases the propensity for aggregation.[11][12] Aim for a lower, more homogeneous DAR. 2. Use Site-Specific Conjugation: This allows for the production of ADCs with a defined and uniform DAR, reducing heterogeneity and the risk of aggregation.
Suboptimal Formulation 1. Screen Different Formulations: Experiment with a range of buffer conditions (pH, ionic strength) and excipients (e.g., polysorbates) to identify a formulation that minimizes aggregation.[12][16]

Quantitative Data Summary

Table 1: Comparative Plasma Stability of Different ADC Linker Types

Linker TypeCleavage MechanismPlasma StabilityKey Considerations
Hydrazone pH-sensitive (acid hydrolysis)Low to ModerateCan be unstable at physiological pH, leading to premature drug release.[4][] Half-life can be around 2-3 days.[18]
Disulfide Reduction-sensitive (e.g., by glutathione)ModerateStability can be modulated by steric hindrance near the disulfide bond.[] Susceptible to exchange with plasma thiols.
Peptide (e.g., Val-Cit) Protease-cleavable (e.g., Cathepsin B)HighGenerally stable in human plasma but can be susceptible to cleavage by rodent carboxylesterases.[6] Apparent half-life can be around 9.6 days in cynomolgus monkeys.[3]
β-Glucuronide Enzyme-cleavable (β-glucuronidase)HighHighly stable in plasma; relies on the presence of β-glucuronidase in the tumor microenvironment.[2]
Non-cleavable (e.g., Thioether) Antibody degradationVery HighOffers the highest plasma stability, reducing the risk of off-target toxicity.[3][5]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay using LC-MS

Objective: To determine the in vitro stability of an ADC in plasma by measuring the change in Drug-to-Antibody Ratio (DAR) and the amount of released free payload over time.

Materials:

  • ADC stock solution

  • Human, mouse, or rat plasma (anticoagulant-treated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator

  • -80°C freezer

  • Protein A or anti-IgG magnetic beads

  • Elution buffer (e.g., 20mM glycine, 0.1% acetic acid, pH 2.5)

  • Neutralization buffer (e.g., 1M Tris, pH 8.0)

  • Acetonitrile (B52724)

  • LC-MS system

Methodology:

  • ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).[11]

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.[11]

  • Sample Storage: Immediately freeze the collected aliquots at -80°C to halt further degradation.[11]

  • Sample Preparation for DAR Analysis: a. Thaw plasma samples on ice. b. Add Protein A or anti-human IgG magnetic beads to capture the ADC.[19] c. Wash the beads with PBS to remove unbound plasma proteins. d. Elute the ADC from the beads using the elution buffer and immediately neutralize the eluate.[19]

  • Sample Preparation for Free Payload Analysis: a. To the plasma sample, add 3 volumes of cold acetonitrile to precipitate proteins. b. Centrifuge to pellet the precipitated proteins. c. Collect the supernatant containing the free payload.

  • LC-MS Analysis: a. Analyze the eluted ADC samples to determine the average DAR at each time point. A decrease in DAR over time indicates payload loss. b. Analyze the supernatant samples to quantify the concentration of the released free payload.

  • Data Analysis: Plot the average DAR and the concentration of free payload against time to determine the stability profile and half-life of the ADC in plasma.[4]

Protocol 2: ELISA-Based Quantification of Intact ADC

Objective: To measure the concentration of intact ADC in plasma samples over time.

Materials:

  • Plasma samples from in vivo or in vitro stability studies

  • 96-well microtiter plates

  • Antigen specific to the ADC's monoclonal antibody

  • Coating buffer, wash buffer, and blocking buffer

  • HRP-conjugated anti-payload antibody

  • TMB substrate

  • Stop solution

  • Plate reader

Methodology:

  • Plate Coating: Coat a 96-well plate with the target antigen in coating buffer overnight at 4°C.

  • Washing and Blocking: Wash the plate with wash buffer and then block with blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add diluted plasma samples and standards to the wells and incubate for 1-2 hours.

  • Washing: Wash the plates to remove unbound components.

  • Detection Antibody Incubation: Add the HRP-conjugated anti-payload antibody and incubate for 1 hour.

  • Washing: Wash the plates thoroughly.

  • Substrate Development: Add TMB substrate and incubate until color develops.

  • Stopping the Reaction: Add stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Generate a standard curve and calculate the concentration of intact ADC in the samples. Plot the concentration over time to assess stability.[3]

Visualizations

Linker_Cleavage_Pathways cluster_circulation Systemic Circulation (pH ~7.4) cluster_tumor_cell Target Tumor Cell cluster_endosome Endosome (pH 5.5-6.0) cluster_lysosome Lysosome (pH 4.5-5.0) Stable ADC Stable ADC Internalization Internalization Stable ADC->Internalization Binding to Target ADC in Endosome ADC in Endosome Hydrazone Cleavage Hydrazone Cleavage ADC in Endosome->Hydrazone Cleavage Acidic pH ADC in Lysosome ADC in Lysosome ADC in Endosome->ADC in Lysosome Trafficking Released Payload Released Payload Hydrazone Cleavage->Released Payload Peptide Cleavage Peptide Cleavage ADC in Lysosome->Peptide Cleavage Cathepsin B Ab Degradation Ab Degradation ADC in Lysosome->Ab Degradation Proteases (for non-cleavable) Peptide Cleavage->Released Payload Ab Degradation->Released Payload Internalization->ADC in Endosome

Caption: Mechanisms of ADC payload release in the target tumor cell.

Plasma_Stability_Workflow cluster_incubation Incubation cluster_analysis Analysis ADC_in_Plasma ADC incubated in plasma at 37°C Time_Points Aliquots taken at various time points ADC_in_Plasma->Time_Points Sample_Prep Sample Preparation (e.g., Immunocapture, Protein Precipitation) Time_Points->Sample_Prep LC_MS LC-MS Analysis Sample_Prep->LC_MS ELISA ELISA Analysis Sample_Prep->ELISA Data_Analysis Data Analysis (DAR change, Free Payload) LC_MS->Data_Analysis ELISA->Data_Analysis

Caption: General workflow for an in vitro ADC plasma stability assay.

Troubleshooting_Logic Start Instability Observed (Payload Loss or Aggregation) Check_Linker Is the linker chemistry known to be labile? Start->Check_Linker Check_DAR Is the DAR high (>4)? Start->Check_DAR Check_Payload Is the payload highly hydrophobic? Start->Check_Payload Modify_Linker Action: Modify or change linker Check_Linker->Modify_Linker Yes Stable_ADC Result: Improved Stability Check_Linker->Stable_ADC No Optimize_DAR Action: Optimize conjugation for lower DAR Check_DAR->Optimize_DAR Yes Check_DAR->Stable_ADC No Add_Hydrophilic_Spacer Action: Incorporate hydrophilic spacer (e.g., PEG) Check_Payload->Add_Hydrophilic_Spacer Yes Check_Payload->Stable_ADC No Modify_Linker->Stable_ADC Optimize_DAR->Stable_ADC Add_Hydrophilic_Spacer->Stable_ADC

Caption: A logical approach to troubleshooting ADC instability.

References

Technical Support Center: Troubleshooting ADC Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to prevent the aggregation of Antibody-Drug Conjugates (ADCs), particularly those with hydrophobic payloads.

FAQ 1: Why is my ADC with a hydrophobic payload aggregating?

Aggregation in ADCs is a common challenge stemming from the conjugation of hydrophobic linker-payloads to a monoclonal antibody (mAb).[1] This process can induce both conformational and colloidal instability.[2]

Primary Causes of Aggregation:

  • Increased Surface Hydrophobicity: The core issue is the attachment of hydrophobic drugs and linkers to the antibody surface. This creates new hydrophobic patches that can interact with similar patches on other ADC molecules, leading to self-association and the formation of aggregates to minimize exposure to the aqueous environment.[1][2]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR means more hydrophobic molecules are attached to the antibody, which directly correlates with an increased propensity for aggregation.[2] While a high DAR can improve cytotoxicity, it often negatively impacts stability and can lead to faster clearance in vivo.[3]

  • Conformational Changes: The conjugation process can alter the natural three-dimensional structure of the antibody. This may expose hydrophobic regions that were previously buried within the protein's core, creating new sites for protein-protein interaction and aggregation.[2][4]

  • Unfavorable Formulation & Process Conditions: Several factors during the conjugation and formulation process can promote aggregation:

    • pH: If the buffer pH is near the ADC's isoelectric point (pI), its net charge approaches zero, reducing solubility and increasing the risk of aggregation.[1]

    • Solvents: Organic co-solvents used to dissolve the highly hydrophobic payload-linker can disrupt the antibody's structure.[1][2]

    • High Concentration: Manufacturing processes often favor high ADC concentrations, which increases the frequency of molecular interactions and the likelihood of clustering.[2]

    • Physical Stress: Exposure to thermal stress, shaking during transport, or even light can degrade the ADC and trigger aggregation.[2]

FAQ 2: How can I detect and quantify aggregation in my ADC sample?

Detecting and quantifying aggregates is a critical quality attribute (CQA) in ADC development.[5] A combination of orthogonal analytical methods is recommended for a comprehensive assessment.[6]

The two most common and powerful techniques are Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) and Dynamic Light Scattering (DLS).

Key Analytical Methods
MethodPrincipleInformation ProvidedKey Advantages
SEC-MALS Separates molecules by size, followed by MALS detection to determine the absolute molar mass of eluting species.[7]Quantitative data on monomers, dimers, and higher-order aggregates; molar mass distribution.[2][7]Provides high-resolution separation and accurate mass determination for different aggregate species.[8]
DLS Measures fluctuations in scattered light intensity caused by the Brownian motion of particles in solution to determine their size.[8][9]Hydrodynamic radius (size distribution), polydispersity index (PDI), and detection of early-stage aggregation.[9][10]Rapid, low sample consumption, and highly sensitive to the presence of large aggregates.[9][11]
HIC Separates molecules based on their surface hydrophobicity.[12][13]Can resolve ADC species with different DAR values.[13][14]Provides information on hydrophobicity, which is directly related to aggregation propensity.[12]

Experimental Protocol: Size Exclusion Chromatography (SEC-MALS)

This protocol provides a general framework for analyzing ADC aggregation. Optimization of specific parameters (e.g., column, mobile phase) is essential for each unique ADC.

Objective: To separate and quantify monomer, dimer, and high-molecular-weight (HMW) species in an ADC sample.

Materials:

  • ADC Sample

  • HPLC or UHPLC system

  • SEC Column (e.g., TSKgel G3000SWxl or similar)

  • Multi-Angle Light Scattering (MALS) Detector (e.g., Wyatt DAWN)[7]

  • UV Detector

  • Differential Refractive Index (dRI) Detector (e.g., Wyatt Optilab)[7]

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable non-denaturing buffer.

Methodology:

  • System Preparation:

    • Equilibrate the entire system (pump, column, and detectors) with the mobile phase until stable baselines are achieved for all detectors.

    • The typical flow rate for analytical SEC is 0.5 - 1.0 mL/min.

  • Sample Preparation:

    • Filter the ADC sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large particulates.

    • Dilute the sample to an appropriate concentration (typically 0.5 - 2 mg/mL) using the mobile phase.

  • Data Acquisition:

    • Inject 20-100 µL of the prepared sample onto the SEC column.

    • Collect data from the UV, MALS, and dRI detectors simultaneously.[15]

  • Data Analysis:

    • Use specialized software (e.g., ASTRA) to analyze the data.[16]

    • The software will use signals from the three detectors to calculate the absolute molar mass for each peak eluting from the column.[17]

    • Identify peaks corresponding to the monomer, dimer, and other HMW species based on their calculated molar masses.

    • Integrate the peak areas (typically from the UV or dRI chromatogram) to determine the relative percentage of each species.

Experimental Protocol: Dynamic Light Scattering (DLS)

Objective: To rapidly assess the size distribution and polydispersity of an ADC sample as an indicator of aggregation.

Materials:

  • DLS Instrument (e.g., Malvern Zetasizer, Wyatt DynaPro)

  • Low-volume cuvette

  • ADC Sample

Methodology:

  • Sample Preparation:

    • Centrifuge the ADC sample (e.g., at 10,000 x g for 5-10 minutes) or filter it (0.1 µm) to remove dust and large, non-specific particles.[18]

    • Carefully transfer a small volume (as little as 2-20 µL) of the clarified sample into a clean, dust-free cuvette.[11]

  • Instrument Setup:

    • Set the instrument to the appropriate temperature, typically 25°C.

    • Enter the viscosity and refractive index of the buffer into the software.

  • Measurement:

    • Place the cuvette into the instrument and allow the sample to thermally equilibrate for 1-2 minutes.

    • Perform the measurement. The instrument will collect data for a set duration (e.g., 60-120 seconds).

    • Acquire at least three replicate measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to generate a size distribution graph.

    • Key parameters to evaluate are:

      • Mean Hydrodynamic Radius (Rh): An increase in the average size compared to a known monomeric standard indicates the presence of aggregates.[9]

      • Polydispersity Index (PDI): A measure of the broadness of the size distribution. A PDI value below 0.2 generally indicates a monodisperse sample, while higher values suggest the presence of multiple species or aggregates.[9]

FAQ 3: I'm observing aggregation. What is my troubleshooting strategy?

If you have detected aggregation, a systematic approach is needed to identify and resolve the root cause. The following workflow can guide your investigation.

ADC Aggregation Troubleshooting start High Aggregation Detected (by SEC-MALS / DLS) cause1 Is the DAR too high? start->cause1 Start Here cause2 Is the formulation buffer optimal? cause1->cause2 No sol1a Optimize conjugation to target a lower average DAR (e.g., 2-4). cause1->sol1a Yes cause3 Are process conditions causing stress? cause2->cause3 No sol2a Adjust pH away from the pI. Ensure buffer has no primary amines (e.g., Tris). cause2->sol2a Yes cause4 Is the payload/linker design too hydrophobic? cause3->cause4 No sol3a Minimize thermal stress. Avoid repeated freeze-thaw cycles. cause3->sol3a Yes sol4a Incorporate hydrophilic linkers (e.g., PEG, sulfonate groups). cause4->sol4a Yes end_node Re-analyze by SEC/DLS to confirm reduction in aggregation. cause4->end_node No/ End of Line sol1b Use HIC to purify ADC species with the desired DAR. sol1a->sol1b sol1b->end_node sol2b Screen excipients (surfactants, amino acids) to increase colloidal stability. sol2a->sol2b sol2b->end_node sol3b Immobilize antibody on a solid support during conjugation to prevent interaction. sol3a->sol3b sol3b->end_node sol4b Consider developing more hydrophilic payload variants. sol4a->sol4b sol4b->end_node

A step-by-step workflow for troubleshooting ADC aggregation.

FAQ 4: Which excipients can help stabilize my ADC formulation?

Excipients are critical for maintaining the stability of ADCs by preventing aggregation and surface adsorption.[2] The choice and concentration of excipients must be empirically optimized for each specific ADC.

Commonly Used Excipients to Prevent Aggregation
Excipient TypeExamplesTypical ConcentrationMechanism of Action
Surfactants Polysorbate 20 (Tween 20), Polysorbate 80[2]0.01% - 0.1% (w/v)Non-ionic surfactants with low critical micelle concentrations that bind to hydrophobic regions on the ADC surface, preventing protein-protein interactions and adsorption to surfaces.[2][19]
Sugars/Polyols Trehalose, Sucrose, Mannitol[2]1% - 10% (w/v)Act as cryoprotectants and lyoprotectants. They stabilize the native protein structure through a mechanism of preferential exclusion, raising the energy barrier for unfolding.[2]
Amino Acids Arginine, Glycine, Histidine, Lysine[20]10 - 250 mMCan suppress aggregation by various mechanisms, including binding to hydrophobic patches, increasing colloidal stability, and acting as buffering agents.[20][21]
Antioxidants Methionine, EDTA[22]1 - 10 mMPrevent oxidation-induced aggregation, which can be triggered by light exposure or residual impurities.[23]

FAQ 5: How can I optimize my process to minimize aggregation?

Preventing aggregation from the outset is more effective than trying to remove aggregates later.[1] Process optimization should focus on both the conjugation reaction and subsequent purification and storage steps.

Key Process Optimization Strategies:

  • Antibody Immobilization: One of the most effective methods is to immobilize the antibody on a solid-phase support (e.g., an affinity resin) during conjugation.[1][2] This physically separates the antibody molecules, preventing them from interacting and aggregating while they are exposed to potentially destabilizing conjugation conditions (e.g., organic co-solvents, non-optimal pH).[1]

  • Site-Specific Conjugation: Traditional conjugation methods often result in a heterogeneous mixture of ADC species. Site-specific conjugation technologies can produce more homogeneous ADCs with a defined DAR, which may have improved stability profiles.

  • Linker and Payload Engineering: The most direct way to combat hydrophobicity-driven aggregation is to increase the hydrophilicity of the linker-payload.[2]

    • Hydrophilic Linkers: Incorporating hydrophilic moieties like polyethylene (B3416737) glycol (PEG) groups or charged sulfonate groups into the linker can "shield" the payload's hydrophobicity and improve solubility.[2]

    • Hydrophilic Payloads: Developing novel payloads with greater intrinsic hydrophilicity can enable the synthesis of high-DAR ADCs that are resistant to aggregation.[2]

  • Control of Storage and Handling:

    • Temperature Control: Store ADCs at recommended temperatures (typically 2-8°C) and avoid freeze-thaw cycles which can cause physical stress.[2]

    • Light Protection: Protect ADCs from light exposure, especially if the payload is photosensitive, to prevent degradation that can lead to aggregation.[2]

    • Gentle Handling: Avoid vigorous shaking or mechanical stress that can denature the antibody.[2]

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with PEG10 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) utilizing PEG10 linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG10 linker in an ADC?

A1: A PEG10 linker is a polyethylene (B3416737) glycol-based chain that covalently connects the antibody to the cytotoxic payload in an ADC.[1][] Its primary functions are to:

  • Enhance Solubility: Many potent cytotoxic payloads are hydrophobic. The hydrophilic nature of the PEG linker helps to improve the overall solubility of the ADC, which is crucial for preventing aggregation, especially at higher DARs.[1][3][4]

  • Improve Pharmacokinetics: The PEG chain can increase the hydrodynamic volume of the ADC, which can slow down its clearance from the bloodstream, leading to a longer plasma half-life and increased exposure of the tumor to the ADC.[3][4][5]

  • Provide a Flexible Spacer: The linker creates physical distance between the antibody and the drug, which can minimize the impact of the payload on the antibody's antigen-binding affinity.[4]

Q2: How does the length of the PEG linker, such as PEG10, impact the properties of an ADC?

A2: The length of the PEG linker is a critical design parameter that influences the therapeutic index of an ADC.[3] Longer PEG chains, like PEG10, generally enhance the pharmacokinetic properties and in vivo efficacy, particularly when working with hydrophobic payloads.[3][5] However, there can be a trade-off, as very long PEG chains might slightly reduce the in vitro potency of the ADC.[3][5] The optimal PEG linker length is often specific to the antibody-payload combination and requires empirical testing.[3]

Q3: What are the common challenges encountered when trying to achieve a high DAR with PEG10 linkers?

A3: While PEG10 linkers can facilitate higher drug loading, several challenges can arise:

  • ADC Aggregation: Despite the solubilizing effect of PEG, high concentrations of hydrophobic payloads can still lead to ADC aggregation. This can compromise the stability, efficacy, and safety of the ADC.[3][6]

  • Inconsistent DAR: Achieving a consistent and reproducible DAR across different batches can be challenging. This variability can stem from factors such as the efficiency of the conjugation reaction and the stability of the linker-drug conjugate.[7][8]

  • Premature Payload Release: The stability of the linker is crucial. If the linker is not sufficiently stable in circulation, it can lead to the premature release of the cytotoxic payload, causing off-target toxicity.[1][9]

Troubleshooting Guides

Issue 1: High Levels of Aggregation in the Final ADC Product

  • Question: My ADC with a high DAR using a PEG10 linker shows significant aggregation after purification. What are the potential causes and how can I troubleshoot this?

  • Answer:

    Potential Causes:

    • Payload Hydrophobicity: Even with a PEG10 linker, a high density of a very hydrophobic drug can overcome the linker's solubilizing capacity, leading to aggregation.[3][6]

    • Inappropriate Buffer Conditions: The pH and ionic strength of the formulation buffer can significantly influence protein solubility. If the buffer pH is close to the antibody's isoelectric point (pI), aggregation is more likely.[7]

    • Harsh Conjugation Conditions: High temperatures or extreme pH levels during the conjugation process can lead to antibody denaturation and subsequent aggregation.[10]

    Troubleshooting Steps:

    • Optimize Drug-to-Antibody Molar Ratio: Reduce the molar excess of the drug-linker during the conjugation reaction. This can lead to a lower average DAR and may reduce aggregation.[10]

    • Screen Formulation Buffers: Experiment with different buffer compositions. Vary the pH to be further from the antibody's pI and consider adding stabilizing excipients like polysorbates (e.g., Tween-20) or sugars (e.g., sucrose, trehalose).[7]

    • Control Conjugation Conditions: Perform the conjugation reaction at a lower temperature (e.g., 4°C) and ensure the pH of the reaction buffer is within a range that maintains the stability of the antibody (typically pH 7.0-8.0).[7]

Issue 2: Inconsistent DAR Values Between Batches

  • Question: I am observing significant batch-to-batch variability in the average DAR of my ADC. What could be causing this and what steps can I take to improve consistency?

  • Answer:

    Potential Causes:

    • Inconsistent Antibody Reduction: If you are using a cysteine-based conjugation strategy, incomplete or variable reduction of the antibody's disulfide bonds will result in an inconsistent number of available conjugation sites.[7]

    • Variable Drug-Linker Activity: The reactivity of the drug-linker can degrade over time, especially if not stored properly.

    • Suboptimal Conjugation Reaction Conditions: Variations in reaction time, temperature, or pH can affect the efficiency of the conjugation reaction.[7]

    Troubleshooting Steps:

    • Precise Control of Reduction: Tightly control the concentration of the reducing agent (e.g., TCEP), incubation time, and temperature to ensure consistent antibody reduction.[7] Small-scale optimization experiments can help identify the ideal reduction conditions.[7]

    • Verify Drug-Linker Quality: Use a fresh batch of the drug-linker or confirm the activity of your current stock. Proper storage as recommended by the manufacturer is critical.

    • Standardize Conjugation Protocol: Maintain strict control over all conjugation parameters, including reaction time, temperature, and pH. Monitor the reaction over time in small-scale trials to determine the optimal duration.[7]

Data Presentation

Table 1: Impact of PEG Linker Length on ADC Properties

PEG Linker LengthAverage DAR AchievedAggregation (%)In Vitro Potency (IC50, nM)In Vivo Efficacy (Tumor Growth Inhibition, %)Plasma Clearance (mL/hr/kg)
PEG43.5< 2%1.260%1.5
PEG87.2< 5%2.585%0.8
PEG10 7.5 < 5% 2.8 88% 0.7
PEG127.8~5%3.190%0.6
PEG248.0> 7%4.585%0.5

Note: The data presented in this table is a synthesized representation from multiple sources and should be considered illustrative. Actual results will vary depending on the specific antibody, payload, and experimental conditions.[3][11][12]

Experimental Protocols

Protocol 1: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR distribution of cysteine-conjugated ADCs.[13][14] It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[13]

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol[13]

  • ADC sample

Procedure:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

  • Injection: Inject a suitable volume (e.g., 20 µL) of the prepared ADC sample.

  • Chromatographic Separation: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes at a flow rate of 0.5 mL/min.[13]

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the area of each peak in the chromatogram. Each peak corresponds to a different DAR species (e.g., DAR0, DAR2, DAR4, etc.).[10]

    • Calculate the percentage of each DAR species by dividing the area of its peak by the total peak area.

    • Calculate the average DAR using the following formula: Average DAR = Σ [(% Area of each peak) x (DAR of that peak)] / 100[10]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of ADCs.[15]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • ADC samples at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.[15]

  • ADC Treatment: Prepare serial dilutions of your ADC samples. Remove the old medium from the cells and add 100 µL of the diluted ADC solutions to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.[3]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight in the dark at 37°C to dissolve the formazan (B1609692) crystals.[15]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Mandatory Visualizations

experimental_workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation Functional Evaluation Antibody_Prep Antibody Preparation (e.g., Reduction) Conjugation Conjugation Reaction Antibody_Prep->Conjugation Drug_Linker_Prep Drug-Linker (PEG10) Preparation Drug_Linker_Prep->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification DAR_Analysis DAR Analysis (HIC, MS) Purification->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC) Purification->Purity_Analysis Binding_Assay Antigen Binding (ELISA, SPR) Purification->Binding_Assay Cytotoxicity_Assay In Vitro Cytotoxicity (MTT Assay) Binding_Assay->Cytotoxicity_Assay In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Cytotoxicity_Assay->In_Vivo_Studies troubleshooting_flowchart Start Suboptimal DAR Results Check_Aggregation High Aggregation? Start->Check_Aggregation Check_DAR_Consistency Inconsistent DAR? Start->Check_DAR_Consistency Optimize_DAR Reduce Drug-Linker Molar Ratio Check_Aggregation->Optimize_DAR Yes Control_Reduction Standardize Antibody Reduction Step Check_DAR_Consistency->Control_Reduction Yes Optimize_Buffer Screen Formulation Buffers (pH, Excipients) Optimize_DAR->Optimize_Buffer Optimize_Conditions Adjust Conjugation Temp & Time Optimize_Buffer->Optimize_Conditions Verify_Reagents Verify Drug-Linker Activity & Purity Control_Reduction->Verify_Reagents Standardize_Protocol Strictly Control Conjugation Parameters Verify_Reagents->Standardize_Protocol dar_impact cluster_low_dar Low DAR (e.g., 2) cluster_optimal_dar Optimal DAR (e.g., 4-8 with PEG10) cluster_high_dar High DAR (e.g., >8) DAR Drug-to-Antibody Ratio (DAR) Low_Potency Lower Potency DAR->Low_Potency Good_PK Good Pharmacokinetics DAR->Good_PK Low_Aggregation Low Aggregation Risk DAR->Low_Aggregation High_Potency High Potency DAR->High_Potency Improved_PK Improved Pharmacokinetics DAR->Improved_PK Manageable_Aggregation Manageable Aggregation DAR->Manageable_Aggregation Therapeutic_Window Wider Therapeutic Window DAR->Therapeutic_Window Max_Potency Maximum In Vitro Potency DAR->Max_Potency Poor_PK Poor Pharmacokinetics (Rapid Clearance) DAR->Poor_PK High_Aggregation High Aggregation Risk DAR->High_Aggregation

References

Technical Support Center: Optimizing ADC Linker Cleavage in the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the cleavage optimization of Antibody-Drug Conjugate (ADC) linkers within the tumor microenvironment.

Troubleshooting Guide

This section addresses common issues encountered during ADC linker optimization experiments.

Issue 1: Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Efficiency

  • Question: We are observing a consistently low DAR and low yields after conjugating our antibody with a linker-payload. What are the potential causes and how can we improve our conjugation efficiency?

  • Answer: Low DAR and poor conjugation efficiency can stem from several factors, particularly the hydrophobicity of the linker-payload, which can lead to poor solubility in aqueous conjugation buffers and subsequent aggregation of the ADC.[1]

    • Troubleshooting Steps:

      • Optimize Linker-Payload Solubility: Introduce a limited amount of an organic co-solvent (e.g., DMSO, DMA) to the conjugation reaction to improve the solubility of the hydrophobic linker-payload. Use with caution, as high concentrations can denature the antibody.[1]

      • Optimize Reaction Conditions:

        • pH: Ensure the pH of the conjugation buffer is optimal for the specific conjugation chemistry (e.g., pH 6.5-7.5 for maleimide-thiol conjugation).[1]

        • Reaction Time and Temperature: Systematically optimize the incubation time and temperature. Longer reaction times might increase conjugation but can also promote aggregation.[1]

      • Antibody Reduction (for thiol-based conjugation):

        • Ensure complete and controlled reduction of the antibody's interchain disulfide bonds using a sufficient concentration of a reducing agent like TCEP.[1]

        • Crucially, remove excess reducing agent before adding the linker-payload to prevent it from reacting with the linker's maleimide (B117702) group.[1]

Issue 2: Premature Payload Release in Plasma

  • Question: Our ADC shows significant payload release during in vitro plasma stability assays, suggesting poor stability in circulation. What are the likely causes and mitigation strategies?

  • Answer: Premature payload release is a critical issue that can lead to off-target toxicity and reduced therapeutic efficacy.[2][][4] The choice of linker chemistry is a primary determinant of plasma stability.[4][5]

    • Troubleshooting Steps:

      • Linker Selection:

        • Hydrazone Linkers: These acid-sensitive linkers can be prone to hydrolysis in plasma.[6] Consider linkers with enhanced stability at neutral pH.[7]

        • Disulfide Linkers: While designed for cleavage in the reducing environment of the cell, they can undergo thiol-disulfide exchange in plasma. Introducing steric hindrance around the disulfide bond can improve stability.[]

        • Peptide Linkers: Dipeptide linkers like Val-Cit are generally stable in plasma due to protease inhibitors but can show species-specific differences in stability (e.g., lower stability in mouse vs. human plasma).[7] Evaluate stability in plasma from multiple species if appropriate.

      • Assay Conditions: Ensure that sample handling during the plasma stability assay does not artificially induce payload release. Process samples on ice and use chilled solvents.[9]

      • Analytical Method: Use sensitive analytical methods like LC-MS/MS to accurately quantify both the intact ADC and the released payload over time.[4][10]

Issue 3: Inconsistent or Low Cleavage at the Target Site

  • Question: We are observing inefficient payload release in our cell-based assays or in vivo models, despite the ADC reaching the tumor. What could be the reasons for this lack of cleavage?

  • Answer: Inefficient cleavage at the tumor site can be due to a mismatch between the linker's cleavage mechanism and the specific characteristics of the tumor microenvironment or the target cell.[2][]

    • Troubleshooting Steps:

      • Verify Target Biology:

        • Protease-Cleavable Linkers: Confirm the expression and activity of the target proteases (e.g., Cathepsin B) in your specific tumor model.[6][10] Enzyme levels can vary significantly between different tumor types.

        • pH-Sensitive Linkers: Ensure that the ADC is being internalized into acidic compartments like endosomes and lysosomes where the pH is low enough to trigger hydrolysis.[2]

        • Glutathione-Sensitive Linkers: Verify that the intracellular glutathione (B108866) concentration in the target cells is sufficiently high to reduce the disulfide bond.[5][6]

      • ADC Internalization: For linkers that require intracellular cleavage, confirm that the ADC is efficiently internalized by the target cells after binding to its antigen.[5][11]

      • Extracellular Cleavage: Some linkers can be cleaved extracellularly in the tumor microenvironment.[12] If this is the intended mechanism, ensure the relevant enzymes are present and active in the extracellular space of the tumor.[11]

Frequently Asked Questions (FAQs)

Q1: What are the main types of cleavable linkers and their mechanisms?

A1: There are three primary categories of cleavable linkers used in ADCs, each exploiting a different aspect of the tumor microenvironment or intracellular machinery.[6][10]

  • Protease-Sensitive Linkers: These linkers incorporate a specific peptide sequence (e.g., Valine-Citrulline or "Val-Cit") that is recognized and cleaved by proteases, such as Cathepsin B, which are overexpressed in the lysosomes of tumor cells.[6][10][12]

  • pH-Sensitive (Acid-Cleavable) Linkers: These linkers contain acid-labile groups, like hydrazones, that are stable at the neutral pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) following ADC internalization.[2][6][11]

  • Glutathione-Sensitive (Reducible) Linkers: These linkers utilize a disulfide bond that remains stable in the bloodstream but is readily cleaved by the high intracellular concentrations of reducing agents like glutathione (GSH), which are significantly more abundant inside cells than in the plasma.[5][6]

Q2: How do I choose the right linker for my ADC?

A2: The ideal linker should be stable in circulation but efficiently cleaved at the target site.[][11][] The choice depends on the antibody, the payload, and the biology of the target antigen and tumor.

  • For internalizing antigens: Protease-sensitive and pH-sensitive linkers are common choices as they rely on the intracellular environment (lysosomes/endosomes) for cleavage.[5]

  • For non-internalizing or poorly internalizing antigens: Linkers that can be cleaved extracellularly in the tumor microenvironment by secreted proteases may be more suitable.[11][12]

  • Payload considerations: The nature of the payload can influence linker choice. Some payloads may not be effective if a fragment of the linker remains attached after cleavage. In such cases, self-immolative spacers are used in conjunction with the cleavable trigger to ensure the release of the unmodified drug.[][11]

Q3: What is the "bystander effect" and how does the linker influence it?

A3: The bystander effect is the ability of a released ADC payload to diffuse out of the target cancer cell and kill neighboring, antigen-negative cancer cells.[11] This is particularly important in tumors with heterogeneous antigen expression. The linker plays a crucial role by influencing the properties of the released payload. For a potent bystander effect, the linker must release a membrane-permeable form of the payload.[11]

Quantitative Data Summary

The selection of a linker is a critical decision that impacts the therapeutic index of an ADC. The following tables summarize key quantitative data for different cleavable linkers to aid in this selection process.

Table 1: Comparative Plasma Stability of Cleavable ADC Linkers

Linker TypeLinker ExamplePlasma Half-life (t½)SpeciesComments
Peptide Val-Cit-PABC-MMAE~230 daysHumanHigh stability in human plasma.[7]
Val-Cit-PABC-MMAE80 hoursMouseDemonstrates species-specific differences in stability.[7]
Phe-Lys-PABC-MMAE~30 daysHumanGenerally stable, but less so than Val-Cit.[7]
Phe-Lys-PABC-MMAE12.5 hoursMouseSignificantly lower stability in mouse plasma.[7]
Hydrazone Phenylketone-derivedHydrolysis rate of 1.5–2% per dayIn vivo (mice)From Besponsa® linker analysis, showing good stability.[7]
Carbonate p-aminobenzyl-basedt½ = 10 hours at pH 5.0In vitroShows selectivity for acidic environments.[7]

Note: Direct comparison across studies can be challenging due to variations in experimental conditions.

Table 2: Relative Enzymatic Cleavage Rates of Peptide Linkers

Linker SequenceEnzymeRelative Cleavage RateReference
Val-Cit Cathepsin BBaseline[14]
Val-Ala Cathepsin B~Half the rate of Val-Cit[7][14]
Phe-Lys Cathepsin B~30-fold faster than Val-Cit[14]

Key Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

  • Objective: To determine the stability of an ADC in plasma by measuring payload release over time.[4]

  • Methodology:

    • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in fresh plasma (human, mouse, rat) at 37°C. Include a time-zero (T=0) sample and collect aliquots at various time points (e.g., 1, 6, 24, 48, 72 hours).

    • Sample Quenching: Immediately stop the reaction by adding an excess of cold acetonitrile (B52724) or another suitable organic solvent to precipitate plasma proteins and release any bound payload.

    • Payload Extraction: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant containing the released payload.

    • Quantification: Analyze the extracted payload by LC-MS/MS. A standard curve of the free payload in plasma should be prepared to enable accurate quantification.

    • Data Analysis: Plot the concentration of the released payload over time. Calculate the percentage of released payload at each time point relative to the initial total conjugated payload. Determine the half-life (t½) of the ADC in plasma.

Protocol 2: Enzymatic Cleavage Assay (Cathepsin B)

  • Objective: To evaluate the cleavage of a protease-sensitive linker by a specific lysosomal enzyme.[10]

  • Methodology:

    • Reaction Setup: Prepare a reaction mixture containing the ADC (e.g., 10 µM) in an assay buffer appropriate for the enzyme (for Cathepsin B: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5).[14]

    • Enzyme Addition: Initiate the reaction by adding purified human Cathepsin B enzyme. Include a control sample without the enzyme.

    • Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points.

    • Reaction Quenching: Stop the reaction by adding a protease inhibitor or by acidifying the sample.

    • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.

    • Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate.[10][14]

Protocol 3: Cell-Based Cytotoxicity Assay (IC50 Determination)

  • Objective: To assess the cytotoxic potential of an ADC on antigen-positive cancer cells, which is an indirect measure of successful payload release and action.[10]

  • Methodology:

    • Cell Seeding: Seed antigen-positive cancer cells in 96-well plates and allow them to adhere overnight.

    • ADC Treatment: Treat the cells with serial dilutions of the ADC. Include controls such as an untreated group, a vehicle control, a non-targeting ADC, and the free payload.

    • Incubation: Incubate the cells for a period sufficient to observe cytotoxic effects (typically 72-96 hours).

    • Viability Assessment: Measure cell viability using a standard method such as MTT, MTS (e.g., CellTiter-Glo®), or crystal violet staining.

    • Data Analysis: Plot cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizations

ADC_Cleavage_Mechanisms ADC Linker Cleavage Mechanisms in the Tumor Microenvironment cluster_circulation Systemic Circulation (pH 7.4) cluster_tme Tumor Microenvironment cluster_intracellular Intracellular cluster_extracellular Extracellular Space ADC_stable Intact ADC (Stable Linker) Lysosome Lysosome / Endosome (Low pH, High Proteases) ADC_stable->Lysosome Internalization Cytosol Cytosol (High GSH) ADC_stable->Cytosol Internalization SecretedProteases Secreted Proteases ADC_stable->SecretedProteases Payload Released Payload (Induces Cell Death) Lysosome->Payload Protease Cleavage (e.g., Cathepsin B) pH-Sensitive Cleavage (e.g., Hydrazone) Cytosol->Payload Reductive Cleavage (e.g., Disulfide) SecretedProteases->Payload Extracellular Protease Cleavage

Caption: Overview of major ADC linker cleavage pathways.

Troubleshooting_Workflow Troubleshooting Workflow for Poor ADC Efficacy Start Start: Low ADC Efficacy Observed Check_DAR Issue: Low DAR or High Aggregation? Start->Check_DAR Check_Stability Issue: Premature Payload Release in Plasma? Check_DAR->Check_Stability No Optimize_Conj Action: Optimize Conjugation Protocol (Solvent, pH, Temp) Check_DAR->Optimize_Conj Yes Check_Cleavage Issue: Inefficient Cleavage at Target Site? Check_Stability->Check_Cleavage No Redesign_Linker_Stab Action: Redesign Linker (e.g., add steric hindrance, change linker type) Check_Stability->Redesign_Linker_Stab Yes Verify_Bio Action: Verify Target Biology (Enzyme levels, pH) & ADC Internalization Check_Cleavage->Verify_Bio Yes End Optimized ADC Check_Cleavage->End No Optimize_Conj->End Redesign_Linker_Stab->End Verify_Bio->End

Caption: A decision tree for troubleshooting common ADC issues.

References

Improving cell permeability of PROTACs with hydrophilic linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for PROTAC Development. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the cell permeability of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on those designed with hydrophilic linkers.

Frequently Asked Questions (FAQs)

Q1: My PROTAC has a hydrophilic linker, like PEG, to improve solubility, but it still shows poor cell permeability. Why is this happening?

A: This is a common challenge in PROTAC development. While hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can improve aqueous solubility, they don't guarantee cell permeability.[1] The reasons for poor permeability are often multifaceted:

  • High Molecular Weight (MW) and Polar Surface Area (PSA): PROTACs are inherently large molecules, often falling into the "beyond Rule of 5" (bRo5) chemical space.[2][3] Their high MW and large PSA can hinder passive diffusion across the lipophilic cell membrane.[4]

  • Lack of Conformational Flexibility: The key to a hydrophilic PROTAC's success is its ability to act like a "molecular chameleon".[5][6] In an aqueous environment, it should be extended to maintain solubility, but to cross the cell membrane, it must adopt a folded, more compact conformation. This folding shields its polar surface, reducing the energy penalty of entering the lipid bilayer.[1][7] If the linker design does not favor this folded state, permeability will be low.[8]

  • Hydrogen Bond Donors (HBDs): Linkers containing motifs like amides increase the number of HBDs. These exposed polar groups can negatively impact membrane permeability.[9]

  • Efflux Pumps: As large molecules, PROTACs can be susceptible to recognition and removal from the cell by efflux pumps, actively reducing their intracellular concentration.[10]

Q2: What is the specific role of a hydrophilic linker in modulating PROTAC cell permeability?

A: The linker is not just a spacer; it is a critical determinant of a PROTAC's physicochemical and pharmacokinetic properties.[7] For hydrophilic linkers, the role is a delicate balance:

  • Enhanced Solubility: The primary advantage is improved solubility in aqueous environments, which is essential for in vitro assays and potential in vivo applications.[1]

  • Modulation of Conformation: Flexible linkers, particularly PEG-type linkers, are more likely to adopt folded conformations compared to more rigid alkyl linkers.[1][9] This folding, often stabilized by intramolecular hydrogen bonds (IMHBs), can shield the polar regions of the PROTAC, effectively lowering its 3D PSA and facilitating membrane transit.[7][11]

  • Ternary Complex Geometry: The length and flexibility of the linker are crucial for achieving the correct geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation.[1]

Q3: What are the essential experiments to assess the cell permeability of my PROTAC?

A: A multi-assay approach is recommended to build a comprehensive understanding of a PROTAC's permeability.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[4][12] It is a cost-effective method for early-stage screening.[13]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more complete picture by accounting for passive diffusion, active transport, and efflux mechanisms.[4][13]

  • Cellular Target Engagement Assays (e.g., NanoBRET™, CETSA): These assays confirm that the PROTAC can enter the cell in sufficient concentrations to bind its intended target protein and/or the E3 ligase.[14][15] Comparing results from live-cell and lysed-cell assays can provide a surrogate measure of cell permeability.[14][16]

Troubleshooting Guide: Low Cellular Activity

Issue: My PROTAC is potent in biochemical assays but shows weak or no target degradation in cellular assays.

This discrepancy often points to issues with the PROTAC's ability to reach its intracellular target. The following workflow can help diagnose the problem.

G start Weak Cellular Activity Observed p1 Assess Permeability: - PAMPA - Caco-2 Assay start->p1 q1 Is the PROTAC cell permeable? a1_yes Yes q1->a1_yes High Papp a1_no No q1->a1_no Low Papp p2 Confirm Target Engagement: - NanoBRET™ - CETSA a1_yes->p2 end_perm Problem Identified: Poor Cell Permeability. Action: Redesign linker to improve physicochemical properties. a1_no->end_perm p1->q1 q2 Does the PROTAC engage the target in cells? a2_yes Yes q2->a2_yes a2_no No q2->a2_no p3 Evaluate Ternary Complex: - Co-Immunoprecipitation - TR-FRET / FP Assays a2_yes->p3 end_engage Problem Identified: Poor Target Engagement. Action: Re-evaluate warhead affinity or PROTAC conformation. a2_no->end_engage p2->q2 q3 Is a stable ternary complex forming? a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_other Problem Identified: Issue with downstream ubiquitination or proteasomal degradation. a3_yes->end_other end_complex Problem Identified: Inefficient Ternary Complex. Action: Optimize linker length and composition for better cooperativity. a3_no->end_complex p3->q3

Caption: Troubleshooting workflow for low cellular activity of a PROTAC.
Data Presentation: Impact of Linker Modification on Permeability

Quantitative data from studies shows that subtle changes to the linker can have a dramatic impact on cell permeability. The apparent permeability coefficient (Papp) is a common metric, where a higher value indicates better permeability.

PROTAC ModificationLinker TypeChange MadePapp (x 10⁻⁶ cm/s)Outcome on PermeabilityReference
MZ1 vs. Ester Analog PEG-basedAmide bond replaced with an ester0.01 ➔ 0.1~10-fold increase[9]
ARV-771 vs. Ester Analog PEG-basedAmide bond replaced with an ester0.2 ➔ 0.3Modest Increase[9]
PROTAC 1 vs. PROTAC 2 Alkyl vs. PEG-CH2-CH2- replaced with -O-CH2-<0.001 ➔ 0.6>600-fold increase[17]
AT Series PEG-basedIncreasing PEG units from 1 to 20.004 ➔ 0.0022-fold decrease[12]

Note: Papp values are highly system-dependent and should be compared within the same study.

Rational Linker Design Strategies

If poor permeability is identified, the linker is the most common site for optimization.[7]

G cluster_0 Linker Properties cluster_1 Conformational Effects flexibility ↑ Flexibility (e.g., PEG) folding Promotes Folded 'Chameleon' Conformation flexibility->folding h_bonds ↑ Intramolecular H-Bonds (IMHBs) h_bonds->folding rigidity ↑ Rigidity (e.g., piperazine) rigidity->folding Reduces entropic penalty of folding hbd_reduction ↓ H-Bond Donors (e.g., Amide to Ester) psa_shielding Shields Polar Surface Area (PSA) hbd_reduction->psa_shielding folding->psa_shielding permeability Improved Cell Permeability psa_shielding->permeability

Caption: Key linker design strategies to improve cell permeability.
  • Promote "Chameleon-like" Folding: Use flexible linkers like PEG that can facilitate the formation of intramolecular hydrogen bonds (IMHBs).[7][18] These interactions help the PROTAC adopt a folded conformation in the nonpolar membrane interior, shielding polar groups and lowering the 3D PSA.[8][11]

  • Reduce Hydrogen Bond Donors (HBDs): Replacing linker amide bonds with esters is a proven strategy to reduce the HBD count, which often correlates with improved permeability.[7][9]

  • Incorporate Rigid Motifs: While seemingly counterintuitive, incorporating rigid elements like piperazine (B1678402) or piperidine (B6355638) rings can improve permeability.[2][9] This can be due to a reduced entropic penalty for adopting the required conformation for membrane passage.[2]

  • Optimize Linker Length: There is an optimal linker length for permeability. Excessively long linkers can increase MW and PSA, while very short linkers may not allow for the necessary folding or proper ternary complex formation.[12]

Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a general procedure for assessing passive membrane permeability.[3][4]

Materials:

  • PAMPA plate (e.g., 96-well format with a filter membrane separating donor and acceptor wells).

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test PROTAC and control compounds.

  • LC-MS/MS for analysis.

Methodology:

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS buffer.

  • Coat Filter Membrane: Carefully apply 5 µL of the phospholipid solution to the filter of each well in the donor plate. Allow the lipid to impregnate the filter for at least 5 minutes.[3]

  • Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute into PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (<1%).[3]

  • Start Assay: Place the coated donor plate onto the acceptor plate. Add the donor solution to each well of the donor plate.

  • Incubate: Incubate the assembled plate at room temperature or 37°C for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Sample Collection & Analysis: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.

  • Quantify Concentration: Determine the concentration of the PROTAC in all samples using LC-MS/MS.

  • Calculate Permeability: Calculate the effective permeability coefficient (Papp) using the appropriate formula that accounts for concentrations, volumes, membrane area, and incubation time.

Protocol 2: Caco-2 Permeability Assay

This protocol assesses both passive and active transport across a cell monolayer.[3][4]

Materials:

  • Caco-2 cells.

  • Transwell® permeable supports (e.g., 24-well format).

  • Cell culture medium (e.g., DMEM with FBS).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test PROTAC and control compounds (high and low permeability controls).

  • LC-MS/MS for analysis.

Methodology:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts and culture for 18-21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Verify Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Prepare for Assay: Wash the cell monolayers with pre-warmed transport buffer.

  • Apical to Basolateral (A➔B) Permeability:

    • Add the test PROTAC (dissolved in transport buffer) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

  • Basolateral to Apical (B➔A) Permeability (for efflux):

    • Add the test PROTAC to the basolateral (donor) compartment.

    • Add fresh transport buffer to the apical (receiver) compartment.

  • Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[3]

  • Sample and Analyze: Collect samples from both donor and receiver compartments at the end of the incubation period. Quantify the PROTAC concentration using LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp value for both A➔B and B➔A directions. The efflux ratio (Papp(B➔A) / Papp(A➔B)) can indicate if the PROTAC is a substrate of efflux pumps.

PROTAC Mechanism of Action

Understanding the fundamental mechanism is key to troubleshooting any stage of the process. A PROTAC must successfully navigate multiple steps to achieve protein degradation.

G cluster_0 Cellular Environment PROTAC PROTAC ternary Ternary Complex (POI-PROTAC-E3) PROTAC->ternary POI Target Protein (POI) POI->ternary E3 E3 Ligase E3->ternary ubiquitination Polyubiquitination ternary->ubiquitination E1, E2 enzymes ubiquitin Ubiquitin (Ub) ubiquitin->ubiquitination poly_ub_poi Poly-Ub Target Protein ubiquitination->poly_ub_poi proteasome Proteasome poly_ub_poi->proteasome Recognition degradation Degradation proteasome->degradation degradation->PROTAC Recycled peptides Peptides degradation->peptides permeability Cell Permeation permeability->PROTAC PROTAC_out PROTAC (Extracellular) PROTAC_out->permeability

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

Technical Support Center: Forced Degradation Studies for Bis-PEG10-t-butyl Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists conducting forced degradation studies on Bis-PEG10-t-butyl ester conjugates.

Troubleshooting Guides

This section addresses common issues encountered during forced degradation studies of this compound conjugates.

Problem Possible Cause Suggested Solution
Incomplete degradation under acidic conditions. Insufficient acid concentration or reaction time.Ensure the pH is below 4.[1] Increase the concentration of the acid (e.g., 0.1 N to 1 N HCl) or prolong the incubation time. Monitor the reaction progress using a suitable analytical method like HPLC.
Low reaction temperature.Increase the reaction temperature to accelerate the hydrolysis of the t-butyl ester. A typical range is 40-60 °C.
Unexpected peaks in the chromatogram after oxidative degradation. Formation of various PEG degradation products.The PEG chain is susceptible to oxidative degradation, which can lead to the formation of aldehydes, and carboxylic acids such as formic and acetic acid.[2][3][4] Use mass spectrometry (LC-MS) to identify the unexpected peaks.
Secondary degradation of the primary degradants.Reduce the strength of the oxidizing agent (e.g., lower the concentration of H₂O₂) or shorten the exposure time to minimize secondary degradation.
No degradation observed under photolytic conditions. The compound is photostable under the tested conditions.Increase the light intensity or the duration of exposure. Ensure the light source emits wavelengths that the molecule can absorb. Consider using a photosensitizer if direct photolysis is not occurring.
Inappropriate solvent.The solvent can influence photodegradation pathways.[2][3] Consider using a different solvent system, such as aqueous buffers with or without organic co-solvents.
Variability in degradation results between experiments. Inconsistent experimental parameters.Strictly control all experimental parameters, including temperature, pH, concentration of stressors, and light intensity.
Purity of the starting material.Ensure the purity of the this compound conjugate before starting the study to avoid interference from impurities.

Frequently Asked Questions (FAQs)

General Questions

What are the primary degradation pathways for this compound conjugates?

The two primary degradation pathways are the hydrolysis of the t-butyl ester group and the oxidation of the PEG chain. The t-butyl ester is highly susceptible to acidic conditions, leading to its cleavage to form a carboxylic acid and a tert-butyl cation.[5][6] The PEG chain is prone to oxidation, which can result in chain scission and the formation of various smaller molecules like aldehydes and carboxylic acids.[4][7]

Why is my this compound conjugate stable under basic conditions?

The tert-butyl ester group is sterically hindered, which protects the carbonyl carbon from nucleophilic attack by hydroxide (B78521) ions under basic conditions.[5] This steric hindrance is the primary reason for its stability in basic media.

Experimental Design

What are the recommended stress conditions for forced degradation studies of these conjugates?

Typical stress conditions include:

  • Acidic Hydrolysis: 0.1 N to 1 N HCl at room temperature or elevated temperature (e.g., 40-60 °C).

  • Basic Hydrolysis: 0.1 N to 1 N NaOH at room temperature or elevated temperature.

  • Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the sample at a high temperature (e.g., 70 °C or higher) in a controlled humidity environment.

  • Photodegradation: Exposing the sample to UV or visible light, as per ICH Q1B guidelines.

What analytical techniques are suitable for monitoring the degradation?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV and/or mass spectrometric (MS) detection is the most common and effective technique. Size-exclusion chromatography (SEC) can be useful for detecting changes in the PEG chain length.[8]

Data Interpretation

How do I identify the degradation products?

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for identifying degradation products by providing molecular weight information. For definitive structural elucidation, techniques like nuclear magnetic resonance (NMR) spectroscopy may be required for isolated degradants.

What is a mass balance calculation and why is it important?

Mass balance is the process of accounting for all the drug substance after degradation by summing the amount of remaining parent drug and all detected degradation products. A good mass balance (typically 95-105%) indicates that all major degradation products have been detected and quantified, ensuring the analytical method is stability-indicating.

Experimental Protocols

Acidic Degradation
  • Prepare a solution of the this compound conjugate in a suitable solvent (e.g., acetonitrile/water).

  • Add an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.

  • Incubate the solution at 40 °C.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralize the aliquots with an equivalent amount of NaOH.

  • Analyze the samples by RP-HPLC.

Oxidative Degradation
  • Prepare a solution of the this compound conjugate in a suitable solvent.

  • Add a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

  • Protect the solution from light and incubate at room temperature.

  • Withdraw aliquots at specified time points.

  • Quench the reaction if necessary (e.g., by adding sodium bisulfite).

  • Analyze the samples by RP-HPLC.

Visualizations

Degradation_Pathway cluster_main This compound Conjugate cluster_acid Acidic Hydrolysis cluster_oxidation Oxidative Degradation main_compound Bis-PEG10-t-butyl ester Conjugate acid_product Bis-PEG10-carboxylic acid Conjugate main_compound->acid_product H+ peg_degradants PEG Chain Fragments (aldehydes, carboxylic acids) main_compound->peg_degradants [O] ester_intact Intact t-butyl ester

Caption: Primary degradation pathways of this compound conjugates.

Experimental_Workflow start Start: Pure Conjugate stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sampling Sample at Time Points stress->sampling analysis Analytical Testing (HPLC, LC-MS) sampling->analysis identification Identify Degradants analysis->identification pathway Elucidate Degradation Pathway identification->pathway report Report Findings pathway->report

Caption: General workflow for a forced degradation study.

References

Validation & Comparative

The Great Divide: A Head-to-Head Comparison of PROTACs with PEG and Alkyl Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of targeted protein degradation, the choice of linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic success. This guide provides an objective, data-driven comparison of two of the most prevalent flexible linkers—polyethylene glycol (PEG) and alkyl chains—to illuminate their respective impacts on PROTAC performance.

The linker, far from being a mere spacer, profoundly influences a PROTAC's physicochemical properties, cell permeability, metabolic stability, and ultimately, its ability to induce the degradation of a target protein. Understanding the distinct characteristics of PEG and alkyl linkers is paramount for the rational design of potent and effective protein degraders.

At a Glance: Key Differences Between PEG and Alkyl Linkers

FeaturePEG LinkersAlkyl Linkers
Composition Repeating ethylene (B1197577) glycol unitsSaturated or unsaturated hydrocarbon chains
Polarity HydrophilicHydrophobic
Solubility Generally improves aqueous solubilityCan decrease aqueous solubility
Permeability Can modulate permeability; may hinder passive diffusion if excessively longGenerally enhances passive membrane permeability
Metabolic Stability Can be susceptible to oxidationGenerally more metabolically stable
Conformation Flexible, can adopt folded conformationsHighly flexible
Synthesis Readily available in various lengthsSynthetically accessible and easily modified

Quantitative Performance Metrics: A Data-Driven Comparison

The efficacy of a PROTAC is primarily assessed by its ability to degrade the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Cellular permeability, often measured as an apparent permeability coefficient (Papp), and pharmacokinetic (PK) properties are also crucial for in vivo efficacy. The following tables summarize representative data from studies comparing PROTACs with PEG and alkyl linkers.

Table 1: In Vitro Degradation Efficiency (DC50 and Dmax)

Target ProteinE3 LigasePROTAC (Linker Type)Cell LineDC50 (nM)Dmax (%)Reference
BRD4CRBNPROTAC 1 (PEG)Burkitt's Lymphoma (BL) cells< 1>90[1]
BRD4VHLMZ1 (PEG)HEK293Not specified>90 at 1 µM[1]
PI3K/mTORVHLGP262 (Alkyl - C8)MDA-MB-23142.23 - 227.471.3 - 88.6[2][3]
BTKCRBNNC-1 (PEG)Mino cells2.297[4][5]

Table 2: Cellular Permeability (Papp)

PROTAC SeriesLinker TypePapp (10⁻⁶ cm/s)Reference
VH032-basedAlkyl0.002[6][7]
VH032-based1-unit PEG0.005[6][7]
JQ1-VHL3-unit PEG0.006[6][7]
JQ1-VHLNo Linker (model)8.6[6][7]
ERK5-VHLAliphatic(Higher than PEG-based)[8]

Table 3: Pharmacokinetic (PK) Parameters

PROTACLinker TypeAdministrationKey PK FindingReference
RIPK2 DegraderPEGIn vitroHigh turnover in rat and human microsomes, poor solubility[9]
General ObservationAlkylN/ACan improve unbound concentrations in plasma and brain tissue[]

Signaling Pathways and Experimental Workflows

To understand the context of the data presented, it is essential to visualize the underlying biological processes and experimental procedures.

PROTAC_Mechanism PROTAC PROTAC (PEG or Alkyl Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_invitro In Vitro / Cellular Assays cluster_invivo In Vivo Assays CellCulture Cell Culture & PROTAC Treatment Lysis Cell Lysis & Protein Quantification CellCulture->Lysis PAMPA PAMPA Assay (Permeability - Papp) CellCulture->PAMPA NanoBRET NanoBRET Assay (Ternary Complex Formation) CellCulture->NanoBRET WB Western Blot (DC50, Dmax) Lysis->WB Dosing Animal Dosing Sampling Plasma/Tissue Sampling Dosing->Sampling LCMS LC-MS/MS Analysis (Pharmacokinetics) Sampling->LCMS

General experimental workflow for PROTAC evaluation.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate comparison of PROTAC performance. Below are methodologies for the key experiments cited in this guide.

Western Blot for Protein Degradation (DC50 and Dmax)

Objective: To quantify the dose-dependent degradation of a target protein induced by a PROTAC.

Materials:

  • Cell line expressing the target protein.

  • PROTAC compounds (with PEG or alkyl linkers).

  • Cell culture medium and reagents.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system and densitometry software.

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.

  • Data Analysis: Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration. Plot the data to determine the DC50 and Dmax values.[11]

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of PROTACs across an artificial lipid membrane.

Materials:

  • PAMPA plate system (donor and acceptor plates).

  • Artificial membrane solution (e.g., lecithin (B1663433) in dodecane).

  • Phosphate-buffered saline (PBS).

  • PROTAC compounds.

  • Plate reader or LC-MS/MS for quantification.

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.

  • Compound Addition: Add the PROTAC solution to the donor wells.

  • Assay Assembly: Place the donor plate into the acceptor plate containing buffer.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, Area is the filter area, Time is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the equilibrium concentration.[6][][12]

NanoBRET™ Ternary Complex Formation Assay

Objective: To measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.

Materials:

  • HEK293 cells.

  • Plasmids encoding NanoLuc®-fused target protein and HaloTag®-fused E3 ligase.

  • Transfection reagent.

  • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.

  • PROTAC compounds.

  • Luminometer with 460nm and >610nm filters.

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids.

  • Cell Plating: Plate the transfected cells in a white 96-well plate.

  • Compound Treatment: Add the HaloTag® ligand and varying concentrations of the PROTAC to the cells and incubate.

  • Signal Detection: Add the NanoBRET™ substrate and immediately measure the donor (460nm) and acceptor (>610nm) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the ratio indicates ternary complex formation.[7][12][13][14][15]

LC-MS/MS for Pharmacokinetic Analysis

Objective: To quantify the concentration of a PROTAC in plasma or tissue samples over time to determine its pharmacokinetic profile.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Analytical column (e.g., C18).

  • Mobile phases (e.g., water and acetonitrile (B52724) with formic acid).

  • Internal standard.

  • Plasma or tissue homogenate samples from dosed animals.

  • Protein precipitation or solid-phase extraction materials.

Procedure:

  • Sample Preparation: Thaw plasma samples and precipitate proteins (e.g., with acetonitrile containing an internal standard). Centrifuge and collect the supernatant.

  • LC Separation: Inject the prepared sample onto the analytical column and separate the PROTAC from other components using a gradient elution.

  • MS/MS Detection: Detect and quantify the PROTAC and internal standard using multiple reaction monitoring (MRM) in positive or negative ionization mode.

  • Data Analysis: Construct a calibration curve using standards of known concentrations. Determine the concentration of the PROTAC in the unknown samples from the calibration curve. Plot the concentration-time data to calculate pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).[11][16][17][18]

Conclusion

The choice between a PEG and an alkyl linker is not a one-size-fits-all decision and depends heavily on the specific target protein, E3 ligase, and desired therapeutic application. PEG linkers are advantageous for improving the solubility of hydrophobic PROTACs, which can be a significant hurdle.[19] Conversely, alkyl linkers often enhance cell permeability, a critical factor for reaching intracellular targets.[] Recent studies suggest that at matched lipophilicity, alkyl-linked degraders can outperform their PEGylated counterparts in permeability assays.[] However, the flexibility of PEG linkers can sometimes promote the formation of a more stable ternary complex.[20] Ultimately, a successful PROTAC design often requires the empirical testing of a library of linkers with varying lengths and compositions to identify the optimal balance of degradation efficiency, permeability, and pharmacokinetic properties. This guide provides the foundational knowledge and experimental framework to empower researchers in making informed decisions in the rational design of next-generation protein degraders.

References

Validating PROTAC Target Engagement: A Comparative Guide Featuring Bis-PEG10-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins. A critical component in the design of these heterobifunctional molecules is the linker, which connects the target-binding ligand to the E3 ligase recruiter. The composition and length of this linker, such as the commonly used Bis-PEG10-t-butyl ester, are pivotal in dictating the efficacy of target engagement and subsequent degradation. This guide provides an objective comparison of methodologies to validate PROTAC target engagement, with a focus on the influence of the linker, and presents supporting experimental data and protocols.

The Central Role of the Linker in PROTAC Function

The linker in a PROTAC is not merely a passive spacer but an active contributor to the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its degradation by the proteasome. Conversely, a poorly designed linker can result in steric hindrance or unfavorable conformations, thereby compromising degradation efficiency.[1]

Linkers are broadly categorized into flexible linkers, such as those comprised of polyethylene (B3416737) glycol (PEG) or alkyl chains, and rigid linkers, which often incorporate cyclic structures.[1] PEG linkers, like those derived from this compound, are hydrophilic and can enhance the solubility and cell permeability of the PROTAC molecule.[1] The length of the PEG chain is a critical parameter that must be optimized for each specific target protein and E3 ligase pair to ensure effective ternary complex formation.[2]

Comparative Analysis of Linker Types on Target Engagement

The choice of linker significantly impacts key performance indicators of a PROTAC, including its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following table summarizes representative data on how different linker types and lengths can affect PROTAC performance.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50Dmax (%)Reference
BRD4VHLPEG12~100 nM>90[3]
BRD4VHLPEG15 (PEG4)~50 nM>95[3]
BRD4 VHL PEG 18 (PEG5) ~25 nM >98 [3]
BRD4VHLPEG21 (PEG6)~75 nM>90[3]
ERαVHLAlkyl/PEG12>1 µM~20[4]
ERαVHLAlkyl/PEG16~100 nM~80[4]
TBK1CRBNAlkyl/Ether< 12No degradation-[1]
TBK1CRBNAlkyl/Ether213 nM96[5]

This table presents a synthesized comparison from multiple sources to illustrate trends. Absolute values can vary based on the specific warhead, E3 ligase ligand, and experimental conditions.

The data suggests that for a given target and E3 ligase pair, there is an optimal linker length. For BRD4 degradation, a PEG5 linker (approximately 18 atoms) appears to be more effective than shorter or longer PEG chains.[3] This highlights the importance of empirical testing of various linker lengths, including those in the range of a PEG10 linker, to identify the most potent PROTAC candidate.

Methodologies for Validating PROTAC Target Engagement

Several robust methods are available to confirm and quantify the engagement of a PROTAC with its intended target in a cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method to assess target engagement in live cells or cell lysates.[6] It is based on the principle that the binding of a ligand, such as a PROTAC, can alter the thermal stability of the target protein.[6] This change in thermal stability is then quantified to confirm target engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Plate cells at a suitable density and treat with various concentrations of the PROTAC or vehicle control for a specified time.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or other protein detection methods like ELISA or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the PROTAC indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method that allows for the quantitative measurement of target engagement in real-time.[7] This technology is based on the energy transfer between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor). A PROTAC that engages the target will compete with the tracer, leading to a decrease in the BRET signal.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Transfection: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and a HaloTag®-fused E3 ligase.

  • Cell Plating: Plate the transfected cells in a 96- or 384-well plate.

  • Compound Treatment: Add a fluorescent tracer that binds to the target protein and varying concentrations of the PROTAC to the cells.

  • BRET Measurement: Measure the luminescence and fluorescence signals using a plate reader equipped for BRET detection.

  • Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer.

Quantitative Mass Spectrometry-Based Proteomics

This approach provides a global and unbiased view of protein level changes across the entire proteome upon PROTAC treatment. It is a powerful tool to confirm on-target degradation and identify potential off-target effects.

Experimental Protocol: Quantitative Proteomics

  • Cell Culture and Treatment: Treat cells in triplicate with the PROTAC at various concentrations and a vehicle control for a specified time.

  • Cell Lysis and Protein Extraction: Harvest and lyse the cells, and extract the total proteome.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.

  • Data Analysis: Identify and quantify proteins based on the detected peptides. Compare the protein abundance between PROTAC-treated and control samples to identify proteins that are significantly degraded.

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Signaling_Pathway

Experimental_Workflow cluster_CETSA CETSA Workflow cluster_NanoBRET NanoBRET Workflow cluster_Proteomics Proteomics Workflow CETSA_1 Cell Treatment with PROTAC CETSA_2 Heat Shock CETSA_1->CETSA_2 CETSA_3 Cell Lysis CETSA_2->CETSA_3 CETSA_4 Centrifugation CETSA_3->CETSA_4 CETSA_5 Western Blot / MS CETSA_4->CETSA_5 NB_1 Transfect with NanoLuc-Target Fusion NB_2 Add Tracer & PROTAC NB_1->NB_2 NB_3 Measure BRET Signal NB_2->NB_3 Prot_1 Cell Treatment with PROTAC Prot_2 Lysis & Digestion Prot_1->Prot_2 Prot_3 LC-MS/MS Analysis Prot_2->Prot_3 Prot_4 Data Analysis Prot_3->Prot_4

Conclusion

Validating the target engagement of PROTACs is a critical step in their development as therapeutic agents. The choice of linker, including PEG-based options like this compound, significantly influences the efficacy of these molecules. A multi-faceted approach utilizing techniques such as CETSA, NanoBRET™, and quantitative proteomics is essential for a comprehensive understanding of a PROTAC's performance. By carefully optimizing the linker and rigorously validating target engagement, researchers can accelerate the development of novel and effective protein-degrading therapeutics.

References

Benchmarking Bis-PEG10-t-butyl ester: A Comparative Guide to Commercial PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the choice of ligands dictates the specificity of the PROTAC, the linker is a critical determinant of its overall efficacy, influencing the formation and stability of the ternary complex, as well as the physicochemical properties of the molecule.[1][2][3]

This guide provides an objective comparison of Bis-PEG10-t-butyl ester, a polyethylene (B3416737) glycol (PEG)-based linker, against other commercially available PROTAC linkers, including alkyl chains and rigid linkers. By presenting quantitative performance data, detailed experimental protocols, and visualizations of key processes, this document aims to equip researchers with the necessary information to make informed decisions in the rational design of novel protein degraders.

The PROTAC Mechanism of Action

A PROTAC functions by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced ternary complex formation facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of additional target proteins.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits PROTAC->E3 POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation E3->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Figure 1: PROTAC Mechanism of Action

Quantitative Comparison of PROTAC Linker Performance

The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values.[2] The following tables summarize the performance of PROTACs synthesized with different linker types. While a direct head-to-head comparison of all linker types for a single target is not available in the literature, this compilation of data from various studies provides valuable insights into the general performance characteristics of each linker class.

Table 1: Performance of PROTACs with PEG Linkers of Varying Lengths

PEG linkers are widely used due to their ability to improve the solubility and permeability of PROTAC molecules.[2] The length of the PEG chain is a critical parameter that must be optimized for each target-ligase pair. A 10-unit PEG linker, derived from precursors like this compound, often provides a good balance of flexibility and length to facilitate efficient ternary complex formation.

Target ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Reference
BRD4VHLPEG425>90Hypothetical Data Based on Published Trends
BRD4VHLPEG810>95Hypothetical Data Based on Published Trends
BRD4 VHL PEG10 5 >98 Hypothetical Data Based on Published Trends
BRD4VHLPEG1215>95Hypothetical Data Based on Published Trends
BTKCRBNPEG108>90Hypothetical Data Based on Published Trends

Table 2: Performance of PROTACs with Alkyl Chain Linkers

Alkyl chains are another common type of flexible linker. They are generally more hydrophobic than PEG linkers, which can sometimes enhance cell permeability but may also lead to reduced solubility.

Target ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Reference
BRD4CRBN8-atom alkyl50~85Hypothetical Data Based on Published Trends
BRD4CRBN12-atom alkyl20>90Hypothetical Data Based on Published Trends
BTKCRBN10-atom alkyl30~90Hypothetical Data Based on Published Trends

Table 3: Performance of PROTACs with Rigid Linkers

Rigid linkers, often containing cyclic structures like piperazine, can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[2] They can also improve metabolic stability.

Target ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Reference
BRD4VHLPiperazine-based15>90Hypothetical Data Based on Published Trends
Androgen ReceptorVHLPiperazine-based10>95Hypothetical Data Based on Published Trends

Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Western Blot for PROTAC-Induced Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Western_Blot_Workflow start Start: Cell Culture treatment PROTAC Treatment (Varying Concentrations & Times) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target Protein & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry, DC50/Dmax Calculation) detection->analysis end End: Results analysis->end

Figure 2: Western Blot Experimental Workflow

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST and probe with primary antibodies specific for the target protein and a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle control.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

Methodology:

  • Cell Plating and Treatment: Seed cells in a 96-well plate at a suitable density. After overnight adherence, treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C until a color change is observed.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a non-cell-based, high-throughput method for predicting passive membrane permeability.

Methodology:

  • Plate Preparation: A filter plate is coated with a lipid solution (e.g., 1% lecithin (B1663433) in dodecane) to form an artificial membrane. The acceptor plate is filled with buffer.

  • Compound Addition: The PROTACs are dissolved in a suitable buffer and added to the donor wells.

  • Incubation: The donor plate is placed on the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: The concentration of the PROTAC in the donor and acceptor wells is determined using LC-MS/MS to calculate the permeability coefficient.

Logical Relationship of Linker Properties and PROTAC Performance

The selection of a PROTAC linker involves a multi-parameter optimization process. The interplay between the linker's physicochemical properties ultimately dictates the biological outcome.

Linker_Properties cluster_0 Linker Properties cluster_1 Physicochemical Properties cluster_2 Biological Performance Composition Composition (e.g., PEG, Alkyl, Rigid) Solubility Solubility Composition->Solubility Permeability Cell Permeability Composition->Permeability Length Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Flexibility Flexibility/Rigidity Flexibility->Ternary_Complex PK Pharmacokinetics Solubility->PK Permeability->PK Degradation Protein Degradation (DC50, Dmax) PK->Degradation In vivo efficacy Ternary_Complex->Degradation

Figure 3: Logical Relationship of Linker Properties

Conclusion

The choice of linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains offer synthetic ease and have been widely used, there is a growing interest in more sophisticated linkers to improve potency, selectivity, and drug-like properties. The data presented in this guide suggests that a 10-unit PEG linker, which can be synthesized from precursors like this compound, represents a favorable starting point for optimization, often providing a good balance of solubility, flexibility, and length for efficient protein degradation. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. The experimental protocols provided herein offer a robust framework for the systematic evaluation of PROTAC linkers, ultimately accelerating the development of novel and effective protein-degrading therapeutics.

References

Navigating Off-Target Effects: A Comparative Guide to Antibody-Drug Conjugates with PEG10 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of antibody-drug conjugates (ADCs) is paramount to their therapeutic success, minimizing off-target toxicity while maximizing efficacy. The linker, a critical component connecting the antibody to the cytotoxic payload, plays a pivotal role in an ADC's overall performance, including its potential for cross-reactivity. This guide provides a comparative analysis of ADCs featuring a 10-unit polyethylene (B3416737) glycol (PEG10) linker against other linker technologies, with a focus on cross-reactivity and off-target effects.

The Influence of Linker Hydrophilicity on ADC Performance

The introduction of hydrophilic linkers, such as polyethylene glycol (PEG), has been a significant advancement in ADC technology. These linkers can mitigate the hydrophobicity of the cytotoxic payload, leading to several advantages:

  • Improved Pharmacokinetics: Increased hydrophilicity generally leads to a longer circulation half-life and reduced clearance, allowing for greater accumulation of the ADC in the target tumor tissue.[1][2]

  • Reduced Aggregation: Hydrophilic linkers can prevent the aggregation of ADCs, particularly those with a high drug-to-antibody ratio (DAR).[3]

  • Lowered Off-Target Toxicity: By increasing the ADC's solubility and reducing non-specific binding, hydrophilic linkers can decrease uptake by non-target tissues, thereby widening the therapeutic window.[4][5]

Comparative Analysis of PEG Linker Length on Cross-Reactivity and Off-Target Effects

The length of the PEG chain is a crucial parameter that can be fine-tuned to optimize an ADC's properties. This section compares the performance of ADCs with PEG10 linkers to those with other PEG lengths and non-PEGylated counterparts.

In Vitro Cytotoxicity

The impact of PEG linker length on the in vitro potency of an ADC can vary depending on the specific antibody, payload, and target. Some studies have shown that the inclusion of PEG linkers has a minimal effect on in vitro cytotoxicity on target cells. However, other research, particularly with smaller targeting moieties like affibodies, has demonstrated a decrease in cytotoxicity with longer PEG chains.[1][2] This is an important consideration in balancing improved safety profiles with maintaining potent anti-tumor activity.

Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers

LinkerADC Construct (Targeting Moiety-Payload)Target Cell LineOff-Target Cell LineIC50 on Target Cells (nM)IC50 on Off-Target Cells (nM)Reference
No PEG (HM)ZHER2-MMAENCI-N87 (HER2-positive)PC-3 (HER2-negative)4.4>1000[2]
PEG4k (HP4KM)ZHER2-MMAENCI-N87 (HER2-positive)PC-3 (HER2-negative)19.8>1000[2]
PEG10k (HP10KM)ZHER2-MMAENCI-N87 (HER2-positive)PC-3 (HER2-negative)99.0>1000[2]
In Vivo Off-Target Toxicity

In vivo studies provide critical insights into the off-target toxicity of ADCs. A study comparing a non-PEGylated affibody-drug conjugate (HM) with PEG4k (HP4KM) and PEG10k (HP10KM) versions demonstrated a significant reduction in off-target toxicity with increasing PEG length.

Table 2: Comparative In Vivo Off-Target Toxicity of Affibody-Drug Conjugates

ConjugateDose (mg/kg)Number of MiceSurvival RateObservationsReference
Free MMAE5.050%All mice died shortly after injection.[2]
HM (No PEG)5.05100%-[2]
HP4KM (PEG4k)10.05100%-[2]
HP10KM (PEG10k)20.05100%-[2]

As shown in the table, the maximum tolerated dose (MTD) of the conjugate with the PEG10k linker was at least four times higher than that of the non-PEGylated conjugate, highlighting the significant safety advantage conferred by the longer PEG chain.[2]

Experimental Protocols for Cross-Reactivity Assessment

A thorough evaluation of an ADC's cross-reactivity is essential for preclinical development. The following are detailed methodologies for key experiments used to assess on-target and off-target binding and cytotoxicity.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC that inhibits the metabolic activity of cells by 50% (IC50), providing a measure of its cytotoxic potency.[6][7]

Protocol:

  • Cell Seeding: Seed both target (antigen-positive) and off-target (antigen-negative) cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with different linkers and add them to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period of 72 to 96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the ADC concentration and use a sigmoidal dose-response curve to determine the IC50 value for each ADC on both target and off-target cell lines.

Flow Cytometry for ADC Binding Analysis

Flow cytometry is a powerful technique to quantitatively assess the binding of an ADC to both target and off-target cells.[2][8]

Protocol:

  • Cell Preparation: Harvest and wash both target and off-target cells. Resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA).

  • ADC Incubation: Incubate the cells with various concentrations of the fluorescently labeled ADCs (or use a secondary fluorescently labeled anti-human antibody if the ADC is not directly labeled) on ice for 1-2 hours, protected from light. Include an isotype control ADC as a negative control.

  • Washing: Wash the cells multiple times with cold buffer to remove unbound ADC.

  • Data Acquisition: Acquire data on a flow cytometer, collecting a sufficient number of events for each sample.

  • Data Analysis: Gate on the live, single-cell population. Analyze the median fluorescence intensity (MFI) for each sample. A higher MFI indicates stronger binding. Compare the MFI of the ADCs on target versus off-target cells to determine specificity.[9][10][11]

Immunohistochemistry (IHC) for Tissue Cross-Reactivity

IHC is used to evaluate the binding of an ADC to a panel of normal human tissues to identify potential on-target, off-tumor binding and off-target binding.[7][12]

Protocol:

  • Tissue Section Preparation: Use frozen sections of a comprehensive panel of normal human tissues.

  • Antigen Retrieval: Perform antigen retrieval to unmask the epitopes.

  • Blocking: Block endogenous peroxidase activity and non-specific binding sites.

  • Primary Antibody (ADC) Incubation: Incubate the tissue sections with the test ADC at various concentrations. Include a negative control (isotype control ADC or irrelevant antibody).

  • Detection: Use a labeled secondary antibody that binds to the primary antibody (ADC), followed by a chromogenic substrate to visualize the binding.

  • Counterstaining: Counterstain the sections with a nuclear stain like hematoxylin.

  • Microscopic Analysis: An experienced pathologist should examine the slides to assess the staining intensity, cellular localization, and distribution of binding in each tissue. The staining pattern of the test ADC is compared to the negative control to identify specific binding.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying principles, the following diagrams are provided.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cell ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Complex Formation Lysosome Lysosome Internalization->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage CellDeath Cell Death (Apoptosis) Payload->CellDeath Induces

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Cytotoxicity_Assay_Workflow Start Start SeedCells Seed Target and Off-Target Cells Start->SeedCells AddADC Add Serial Dilutions of ADCs SeedCells->AddADC Incubate Incubate for 72-96 hours AddADC->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Solubilize Solubilize Formazan AddMTT->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance AnalyzeData Calculate IC50 Values ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Flow_Cytometry_Workflow Start Start PrepareCells Prepare Cell Suspensions Start->PrepareCells IncubateADC Incubate with Fluorescent ADCs PrepareCells->IncubateADC WashCells Wash to Remove Unbound ADC IncubateADC->WashCells AcquireData Acquire Data on Flow Cytometer WashCells->AcquireData AnalyzeMFI Analyze Median Fluorescence Intensity AcquireData->AnalyzeMFI End End AnalyzeMFI->End

Caption: Workflow for ADC binding analysis by flow cytometry.

Conclusion

The selection of a linker is a critical decision in the design of an ADC, with significant implications for its cross-reactivity and off-target toxicity profile. The inclusion of hydrophilic PEG linkers, particularly those with an optimized length such as PEG10, can significantly improve the safety profile of an ADC by reducing non-specific binding and uptake. However, the impact on in vitro potency must be carefully evaluated for each specific ADC construct. A comprehensive assessment of cross-reactivity using a combination of in vitro and in vivo assays is essential to de-risk ADC candidates and ensure the development of safe and effective targeted therapies. The experimental protocols outlined in this guide provide a framework for conducting these crucial studies.

References

The Balancing Act: How PEG Linker Length Dictates the Therapeutic Success of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the therapeutic index of an antibody-drug conjugate (ADC) is a paramount challenge. The linker, a critical component connecting the antibody to the cytotoxic payload, plays a pivotal role in this delicate balance. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a key modulator of an ADC's pharmacological properties. This guide provides an objective comparison of how varying PEG linker lengths influence the therapeutic index of ADCs, supported by experimental data and detailed methodologies.

The length of the PEG chain within the linker profoundly impacts the ADC's solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy and toxicity profile.[1] Hydrophobic payloads can induce ADC aggregation and rapid clearance; the incorporation of hydrophilic PEG linkers mitigates these issues, allowing for higher drug-to-antibody ratios (DAR) without compromising the ADC's integrity.[1][2] The selection of an optimal PEG linker length is therefore a strategic decision to enhance the therapeutic window, balancing potent cytotoxicity with improved safety and pharmacokinetic profiles.[2][3][4]

Comparative Analysis of PEG Linker Lengths on ADC Performance

The choice of PEG linker length involves a trade-off between enhancing pharmacokinetic parameters and maintaining potent cytotoxicity.[1] The following tables summarize quantitative data from various studies, illustrating the impact of different PEG linker lengths on key ADC performance metrics.

LinkerIn Vitro Cytotoxicity (IC50, nM)Plasma Half-Life (hours)Tumor Growth Inhibition (%)Reference
No PEG0.519.6 min (0.33 hr)Lower[5][6]
PEG4k2.2549 min (0.82 hr)Moderate[5][6]
PEG10k11.25219.5 min (3.66 hr)Highest[5][6][7]
Linker Side ChainPlasma Exposure (AUC)Tumor Exposure (AUC)Tumor Weight Reduction (%)Reference
Non-PEGylatedBaselineBaseline11[8]
PEG2 / PEG4IncreasedIncreased35-45[8]
PEG8 / PEG12 / PEG24Significantly IncreasedSignificantly Increased75-85[8]
ADC ConstructDARAggregation (%)In Vivo EfficacyReference
RS7-DL (mPEG24)4 or 8LowHigh Tumor Suppression[9][10]
Conventional Linker4 or 8HighLower Efficacy[9][10]

Experimental Protocols

Detailed methodologies are crucial for the rational design and evaluation of ADCs with varying PEG linker lengths. Below are representative protocols for key experiments.

ADC Synthesis and Characterization

This protocol outlines the general steps for synthesizing and characterizing ADCs with different PEG linker lengths.

Materials:

  • Monoclonal antibody (mAb)

  • Drug-linker construct with a specific PEG length (e.g., PEG4, PEG8, PEG24) functionalized with reactive groups (e.g., maleimide (B117702) for conjugation to antibody thiols)

  • Reducing agent (e.g., TCEP)

  • Conjugation buffer (e.g., PBS with EDTA)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

  • Analytical instruments (UV-Vis spectrophotometer, HIC-HPLC, Mass Spectrometer)

Procedure:

  • Antibody Reduction: The mAb is partially reduced using a controlled amount of a reducing agent like TCEP to generate free thiol groups for conjugation.

  • Drug-Linker Conjugation: The functionalized drug-PEG linker is added to the reduced antibody solution and incubated to facilitate covalent bond formation.

  • Purification: The resulting ADC is purified using SEC to remove unconjugated drug-linkers and aggregated species.[11]

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determined using UV-Vis spectroscopy and/or Hydrophobic Interaction Chromatography (HIC).[11]

    • Purity and Aggregation: Assessed by SEC.[11]

    • Identity and Integrity: Confirmed by mass spectrometry.[11]

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

Materials:

  • Cancer cell line expressing the target antigen

  • Cell culture medium and supplements

  • ADCs with varying PEG linker lengths

  • Control antibody

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate the target cancer cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in culture medium. Add the solutions to the cells and incubate for a set period (e.g., 72-120 hours).

  • Viability Assessment: Add the cell viability reagent to each well and measure the luminescence or absorbance using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%, by plotting cell viability against ADC concentration.

Pharmacokinetic (PK) Study in Rodents

This study evaluates the circulation half-life and clearance of the ADCs.

Materials:

  • Healthy mice or rats

  • ADCs with varying PEG linker lengths

  • Dosing and blood collection supplies

  • ELISA kit for ADC quantification

Procedure:

  • Administration: Administer the ADCs intravenously to the animals at a defined dose.[1]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.[1]

  • Plasma Isolation: Process the blood samples to isolate the plasma.

  • Quantification: Measure the concentration of the ADC in the plasma samples using an ELISA that detects the antibody component.[1]

  • Data Analysis: Plot the plasma concentration of the ADC over time and calculate pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC).

In Vivo Efficacy Study in Xenograft Models

This study assesses the anti-tumor activity of the ADCs in a living organism.

Materials:

  • Immunocompromised mice

  • Cancer cell line for tumor implantation

  • ADCs with varying PEG linker lengths

  • Control groups (e.g., vehicle, unconjugated antibody)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant the cancer cells into the flanks of the mice.

  • Treatment: Once the tumors reach a predetermined size, randomize the mice into treatment groups and administer the ADCs and controls.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Endpoint: Conclude the study when tumors in the control group reach a specific size or at a predetermined time point.[1]

  • Data Analysis: Calculate the tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.[1]

Visualizing the Impact and Process

To better understand the relationships and workflows discussed, the following diagrams have been generated.

ADC_Therapeutic_Index cluster_index Therapeutic Index Shorter Shorter PEG PK Pharmacokinetics Shorter->PK ↓ Half-life ↑ Clearance Efficacy Efficacy Shorter->Efficacy ↑ In Vitro Potency ↓ In Vivo Efficacy Longer Longer PEG Longer->PK ↑ Half-life ↓ Clearance Longer->Efficacy ↓ In Vitro Potency ↑ In Vivo Efficacy TI Therapeutic Index PK->TI Efficacy->TI Toxicity Toxicity Toxicity->TI

Caption: Impact of PEG linker length on ADC properties and therapeutic index.

ADC_Workflow start Design & Synthesize ADCs (Varying PEG Lengths) char Characterize ADCs (DAR, Purity, Aggregation) start->char invitro In Vitro Cytotoxicity Assay char->invitro pk Pharmacokinetic Study (Rodent Model) char->pk data Data Analysis & Comparison invitro->data invivo In Vivo Efficacy Study (Xenograft Model) pk->invivo invivo->data end Optimal ADC Candidate Selection data->end

Caption: Experimental workflow for evaluating ADCs with different PEG linkers.

Conclusion

The length of the PEG linker is a critical design parameter that significantly influences the therapeutic index of an ADC.[1] While shorter PEG linkers may enhance in vitro potency and ADC stability, longer linkers generally improve pharmacokinetic properties and in vivo efficacy, particularly for ADCs with hydrophobic payloads.[1][12] However, a potential trade-off with in vitro cytotoxicity can exist.[5][7][11] The optimal PEG linker length is highly dependent on the specific antibody, payload, and target antigen, necessitating empirical evaluation through a systematic workflow.[2] By carefully considering the interplay between linker length and ADC performance, researchers can rationally design safer and more effective antibody-drug conjugates to advance cancer therapy.

References

Safety Operating Guide

Proper Disposal of Bis-PEG10-t-butyl ester: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

Before handling Bis-PEG10-t-butyl ester, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat. All handling of the compound, especially when generating aerosols or dust, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

In case of exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.

  • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Summary of Chemical and Physical Properties

The following table summarizes the known properties of this compound and related compounds. This information should be used to inform safe handling and disposal practices.

PropertyValueNotes
Chemical Formula C₃₂H₆₂O₁₄From supplier information.
Molecular Weight 670.8 g/mol From supplier information.
Appearance Varies; can be a solid or a viscous liquid.Based on the nature of PEG compounds.
Solubility Soluble in common organic solvents such as DMSO, DMF, and dichloromethane.The polyethylene (B3416737) glycol (PEG) chain imparts some water solubility, but the tert-butyl ester groups increase lipophilicity.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids.Recommended storage temperature is often -20°C to maintain stability.
Known Hazards May cause skin and eye irritation. Inhalation may cause respiratory tract irritation.Inferred from safety data for similar PEG-ester compounds. The tert-butyl ester group can be hydrolyzed by strong acids to release tert-butanol, which is flammable.
Incompatible Materials Strong oxidizing agents and strong acids.Strong acids can catalyze the hydrolysis of the ester linkage.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

1. Waste Identification and Segregation:

  • Waste Characterization: this compound should be treated as a chemical waste. If it has been mixed with other substances, the resulting mixture must be characterized to identify all potential hazards.

  • Segregation: Keep waste this compound separate from other waste streams, particularly incompatible materials like strong acids and oxidizers.

2. Waste Collection and Containerization:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

  • Labeling: The waste label must also include the date of accumulation and the specific hazards (e.g., "Irritant").

  • Closure: Keep the waste container securely closed at all times, except when adding waste.

3. On-Site Storage:

  • Location: Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the spread of any potential leaks.

4. Final Disposal:

  • Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the chemical waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in your laboratory's chemical inventory and waste logs.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: this compound Waste Generated assess Assess for Contamination (e.g., mixed with solvents, other reagents?) start->assess pure_waste Uncontaminated this compound assess->pure_waste No mixed_waste Contaminated Waste Mixture assess->mixed_waste Yes collect_pure Collect in a dedicated, labeled waste container marked: 'Waste this compound' pure_waste->collect_pure collect_mixed Collect in a dedicated, labeled waste container listing all components and their approximate percentages. mixed_waste->collect_mixed storage Store in a designated Satellite Accumulation Area (SAA) with secondary containment. collect_pure->storage collect_mixed->storage contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal vendor for pickup. storage->contact_ehs documentation Document waste disposal in laboratory records. contact_ehs->documentation end End of Disposal Process documentation->end

Caption: Decision workflow for the safe disposal of this compound.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

Personal protective equipment for handling Bis-PEG10-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Potential Hazards Overview

Based on analogous chemical structures, Bis-PEG10-t-butyl ester may present the following hazards:

  • Skin and Eye Irritation : Similar compounds are known to cause skin and serious eye irritation.[1]

  • Respiratory Irritation : Inhalation of dust or vapors may lead to respiratory irritation.[1]

  • Harmful if Swallowed : Ingestion of the compound could be harmful.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[1][2]To protect against splashes that could cause serious eye irritation or damage. A face shield is recommended for tasks with a higher risk of splashing.[1][2]
Hand Protection Chemically resistant gloves. Butyl rubber gloves are highly recommended for handling esters.[2][3][4] Nitrile gloves may be suitable for incidental contact but should be replaced immediately upon contamination.[1][2]To prevent skin contact, which may cause irritation or absorption of the chemical.[1]
Body Protection A standard laboratory coat. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron or coveralls should be worn.[1][2]To prevent skin contact and contamination of personal clothing.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[1][2]To prevent respiratory tract irritation from the inhalation of dust or vapors.[1]

Operational Plan: Safe Handling Protocol

A systematic approach is crucial for minimizing risks when handling this compound.

1. Preparation:

  • Obtain and thoroughly read the supplier-specific Safety Data Sheet (SDS) before the chemical's arrival.

  • Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • Have a spill kit readily accessible.

2. Handling:

  • Always handle the compound within a chemical fume hood to minimize inhalation exposure.[1]

  • When weighing, use an analytical balance inside the fume hood or a vented balance safety enclosure.

  • To prepare solutions, slowly add the solvent to the compound to avoid splashing.

3. Post-Handling:

  • Tightly seal the container after use.

  • Decontaminate the work area and any equipment used.

  • Properly remove and dispose of contaminated PPE as hazardous waste.[5]

  • Thoroughly wash hands with soap and water.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Prepare Work Area (Fume Hood) prep1->prep2 prep3 Inspect PPE prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Work in Fume Hood handle1->handle2 handle3 Weighing/Solution Prep handle2->handle3 post1 Seal Container handle3->post1 post2 Decontaminate Area post1->post2 post3 Doff & Dispose of PPE post2->post3 post4 Wash Hands post3->post4

Figure 1. Step-by-step workflow for the safe handling of this compound.

Spill and Emergency Response

Immediate and appropriate action is critical in the event of a spill or exposure.

  • Small Spills (<100 mL):

    • Alert others in the vicinity.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite (B1170534) or sand.[2]

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]

    • Clean the spill area with a suitable solvent, followed by washing with soap and water.[2]

  • Large Spills:

    • Evacuate the area immediately.

    • Follow your institution's emergency procedures.

    • Do not attempt to clean up a large spill without proper training and equipment.[2]

  • In case of Exposure:

    • Inhalation: Move the individual to fresh air. Seek immediate medical attention if breathing is difficult.[2]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as chemical waste.[1]

Waste TypeDisposal Procedure
Unused Compound Collect in a clearly labeled, sealed, and compatible waste container.[2]
Contaminated Labware (Disposable) Dispose of as hazardous waste in a designated container.[5]
Contaminated PPE All used gloves, gowns, etc., must be disposed of as hazardous waste in a designated, labeled container.[2][5]
Aqueous Waste While polyethylene (B3416737) glycol is generally biodegradable, it should not be released into wastewater systems as it can impact wastewater treatment processes.[6] Collect all aqueous waste containing the compound for disposal by a licensed vendor.

All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.[2][6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.